9-Methylanthracene-D12
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9-nonadeuterio-10-(trideuteriomethyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-10H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGPAVAKSZHMBP-VVAQFOCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=CC3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Characteristics of 9-Methylanthracene-D12
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical characteristics of 9-Methylanthracene-D12, a deuterated analog of 9-Methylanthracene. Due to the limited availability of specific experimental data for the deuterated compound, this guide leverages data from its non-deuterated counterpart as a close and reliable proxy for many of its physical properties. The methodologies provided are standard, robust protocols for the characterization of aromatic hydrocarbons.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled form of 9-Methylanthracene, where twelve hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in tracer studies and as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1]
| Property | This compound | 9-Methylanthracene (Non-deuterated) |
| CAS Number | 6406-97-9[2][3][4] | 779-02-2[2][4][5] |
| Molecular Formula | C₁₅D₁₂[3] | C₁₅H₁₂[5][6][7] |
| Molecular Weight | 204.33 g/mol [2][3][4][8] | 192.26 g/mol [5][9] |
| Appearance | White to pale yellow solid[8] | Light brown to golden crystalline powder[5], Yellow to orange crystals or crystalline powder[10] |
| Melting Point | No data available | 77-81 °C[5][9][11][12][13] |
| Boiling Point | No data available | 196-197 °C at 12 mmHg[5][9][11][12][13] |
| Density | No data available | 1.066 g/mL at 25 °C[9][11][12][13] |
| Solubility | No data available | Insoluble in water (0.0003 mg/L at 25°C); soluble in toluene; slightly soluble in benzene[10][12] |
| Purity | ≥98 atom % D, ≥98% Chemical Purity[2][4][8] | ≥98%[9] |
| Storage | Store at room temperature[4] | Ambient temperatures[10] |
| Stability | Stable under recommended storage conditions[4] | Stable[10][12] |
Crystallographic Data
The crystal structure of the non-deuterated 9-Methylanthracene has been determined by single-crystal X-ray diffraction, providing precise insights into its molecular geometry and packing in the solid state.[14] It is expected that the deuterated form will adopt a very similar crystal structure.
| Parameter | Value for 9-Methylanthracene |
| Crystal System | Monoclinic[14] |
| Space Group | P2₁/n[14] |
| Unit Cell Dimensions | a = 8.423(2) Å, b = 14.133(3) Å, c = 8.818(2) Å, β = 98.43(3)°[14] |
| Volume | 1037.1(4) ų[14] |
| Z (Molecules per unit cell) | 4[14] |
| Calculated Density | 1.230 g/cm³[14] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the physical characteristics of aromatic hydrocarbons like this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined with high precision using the capillary method.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The melting point is reported as a range.
Boiling Point Determination (Thiele Tube Method)
For compounds that are liquid at or near room temperature, or for which a boiling point at reduced pressure is desired, the Thiele tube method is a common and effective technique.
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Bunsen burner or micro-burner
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in the small test tube.
-
Assembly: The thermometer is affixed to the test tube such that the thermometer bulb is positioned alongside the liquid sample. A capillary tube, sealed at the top, is inverted and placed within the test tube containing the sample.
-
Heating: The Thiele tube is filled with mineral oil, and the test tube assembly is immersed in the oil. The side arm of the Thiele tube is gently heated.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is discontinued when a steady stream of bubbles is observed.
-
Data Recording: The liquid will begin to cool, and the point at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Testing
The solubility of a compound in various solvents provides insight into its polarity and chemical nature.
Apparatus:
-
Small test tubes
-
Vortex mixer (optional)
-
Selection of solvents (e.g., water, toluene, benzene, ethanol, acetone)
Procedure:
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.
-
Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is agitated vigorously, for instance by using a vortex mixer, for a set period (e.g., 1-2 minutes).
-
Observation: The mixture is allowed to stand, and a visual inspection is made to determine if the solid has dissolved completely, partially, or not at all.
-
Quantitative Determination (Optional): For a more precise measurement, the undissolved solid can be filtered, dried, and weighed. The difference in mass represents the amount of solute that dissolved in the solvent, from which the solubility can be calculated.
Logical Relationships of Physical Characteristics
The following diagram illustrates the interconnectedness of the fundamental physical properties of this compound. The molecular structure and isotopic composition are intrinsic properties that directly influence its macroscopic physical characteristics such as molecular weight, which in turn affects properties like melting and boiling points.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. scribd.com [scribd.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. www1.udel.edu [www1.udel.edu]
- 6. researchgate.net [researchgate.net]
- 7. Deuterated polycyclic aromatic hydrocarbons: Revisited | Astronomy & Astrophysics (A&A) [aanda.org]
- 8. m.youtube.com [m.youtube.com]
- 9. astrobiology.com [astrobiology.com]
- 10. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Isotopic Enrichment of 9-Methylanthracene-D12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic enrichment of 9-Methylanthracene-D12, a deuterated polycyclic aromatic hydrocarbon. This document details plausible synthetic pathways, methods for achieving high isotopic enrichment, and the analytical techniques required for characterization and quality control.
Introduction
This compound is a stable isotope-labeled version of 9-methylanthracene where all twelve hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific disciplines. In drug development, deuterated compounds are used as internal standards for quantitative analysis by mass spectrometry due to their similar chemical properties to the unlabeled analyte but distinct mass. They are also utilized in metabolic studies to trace the fate of molecules in biological systems. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.
This guide outlines a feasible synthetic route to 9-methylanthracene and a subsequent perdeuteration strategy to achieve high isotopic enrichment, along with detailed experimental protocols and characterization methods.
Proposed Synthesis and Isotopic Enrichment of this compound
Stage 1: Synthesis of 9-Methylanthracene
A common and effective method for the synthesis of 9-methylanthracene is through the methylation of a 9-haloanthracene, such as 9-bromoanthracene. This can be achieved via a Grignard reaction or a Suzuki coupling reaction. The following outlines a proposed synthesis based on a Grignard reaction.
Experimental Protocol: Synthesis of 9-Methylanthracene
-
Bromination of Anthracene:
-
In a round-bottom flask protected from light, dissolve anthracene in a suitable solvent such as carbon tetrachloride or chloroform.
-
Add N-bromosuccinimide (NBS) in portions while stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude 9-bromoanthracene is purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
-
Grignard Reaction for Methylation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 9-bromoanthracene in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy solution.
-
Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide, to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 9-methylanthracene by column chromatography on silica gel.
-
Stage 2: Perdeuteration of 9-Methylanthracene
A highly efficient method for the perdeuteration of polycyclic aromatic hydrocarbons (PAHs) involves microwave-assisted hydrogen-deuterium exchange in the presence of a deuterated solvent and a base. This method is attractive due to its speed and the high levels of deuterium incorporation achieved.[1]
Experimental Protocol: Perdeuteration of 9-Methylanthracene
-
Reaction Setup:
-
In a microwave reaction vial, combine 9-methylanthracene, deuterated dimethylformamide (DMF-d7) as the deuterium source, and a catalytic amount of a strong base such as potassium tert-butoxide.[1]
-
Seal the vial and place it in a microwave reactor.
-
-
Microwave Irradiation:
-
Irradiate the mixture at a high temperature (e.g., 170-200 °C) for a specified period (e.g., 1-2 hours). The optimal time and temperature should be determined empirically.[1]
-
-
Workup and Purification:
-
After cooling, dilute the reaction mixture with D₂O and extract the product with a suitable solvent like deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
Wash the organic extract with D₂O to remove any residual base and DMF-d7.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization or column chromatography using deuterated solvents to avoid back-exchange.
-
Analytical Characterization of this compound
Thorough analytical characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A combination of spectroscopic techniques is typically employed.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic enrichment.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound in a suitable volatile solvent.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) equipped with an appropriate ionization source (e.g., electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)).
-
Data Acquisition: Acquire the full scan mass spectrum in the expected m/z range for the deuterated and any residual protonated species.
-
Data Analysis:
-
Determine the exact masses of the molecular ions.
-
Calculate the isotopic distribution and compare it with the theoretical distribution for this compound.
-
The percentage of isotopic enrichment can be calculated from the relative intensities of the peaks corresponding to the fully deuterated species and the partially deuterated or undeuterated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure and assessing the extent of deuteration at specific positions.
Experimental Protocol: NMR Analysis
-
¹H NMR Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum. The absence or significant reduction of proton signals in the aromatic and methyl regions compared to the spectrum of unlabeled 9-methylanthracene confirms a high level of deuteration. Residual proton signals can be integrated to quantify the level of isotopic purity.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Dissolve the sample in a protonated solvent (e.g., CHCl₃).
-
Acquire the ²H NMR spectrum. The presence of signals corresponding to the deuterium atoms at the aromatic and methyl positions confirms their incorporation.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum. The carbon signals will show characteristic splitting patterns (C-D couplings) which can be used to confirm the positions of deuteration.
-
Data Presentation
| Parameter | Method | Result | Reference |
| Synthesis Yield (9-Methylanthracene) | Gravimetric | Expected: >70% | Proposed |
| Purity (9-Methylanthracene) | HPLC, ¹H NMR | >98% | Proposed |
| Isotopic Enrichment (this compound) | HRMS | >98 atom % D | [1] |
| Chemical Purity (this compound) | HPLC, NMR | >98% | Commercial Specs |
Visualizations
Proposed Synthetic Pathway
References
Technical Guide: 9-Methylanthracene-d12 (CAS 6406-97-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 6406-97-9, which is 9-Methylanthracene-d12. This deuterated polycyclic aromatic hydrocarbon (PAH) serves primarily as an internal standard in analytical chemistry. Due to the nature of this compound as a stable isotope-labeled standard, this document focuses on its chemical properties and applications in analytical methodologies. Currently, there is a lack of published data regarding its biological activity, mechanism of action, or involvement in cellular signaling pathways.
Chemical and Physical Properties
This compound is the deuterated isotopologue of 9-methylanthracene. The deuterium labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for quantitative analysis of the parent compound and other related PAHs.
| Property | Value | Reference |
| CAS Number | 6406-97-9 | [1][2] |
| Molecular Formula | C₁₅D₁₂ | [2] |
| Molecular Weight | 204.33 g/mol | [2] |
| MDL Number | MFCD01074332 | [2] |
| Isotopic Purity | ≥98 atom % D | [3][4] |
Note: The physical properties such as melting point, boiling point, and density are expected to be very similar to its non-deuterated counterpart, 9-methylanthracene (CAS 779-02-2). For 9-methylanthracene, the melting point is reported as 77-79 °C and the boiling point as 347.2 °C at 760 mmHg.[5]
Applications in Analytical Chemistry
The primary application of this compound is as an internal standard in analytical methods, particularly gas chromatography-mass spectrometry (GC/MS), for the detection and quantification of PAHs in various environmental and biological matrices.[3][6] Its use helps to correct for the loss of analyte during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results.
Experimental Protocol: Quantification of PAHs in Environmental Samples using GC/MS with this compound as an Internal Standard
This generalized protocol outlines the typical steps involved in using this compound as an internal standard.
Objective: To accurately quantify the concentration of target PAHs in a sample matrix (e.g., soil, water, sediment).
Materials:
-
Sample containing unknown concentrations of PAHs.
-
This compound solution of a known concentration.
-
Calibration standards containing known concentrations of target PAHs.
-
Appropriate solvents for extraction and dilution (e.g., n-hexane, dichloromethane).
-
Solid Phase Extraction (SPE) or other sample cleanup cartridges.
-
Gas chromatograph coupled with a mass spectrometer (GC/MS).
Methodology:
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the sample.
-
Spike the sample with a precise volume of the this compound internal standard solution at the beginning of the extraction process.
-
Perform solvent extraction of the PAHs from the sample matrix (e.g., using sonication, Soxhlet extraction, or accelerated solvent extraction).
-
-
Sample Cleanup:
-
The crude extract is often passed through a cleanup column (e.g., silica gel or Florisil) to remove interfering compounds. The internal standard co-elutes with the target analytes during this step.
-
-
Concentration and Solvent Exchange:
-
The cleaned extract is concentrated to a small, known volume. The solvent may be exchanged to one that is more compatible with the GC/MS analysis.
-
-
Instrumental Analysis (GC/MS):
-
Inject a known volume of the final extract into the GC/MS system.
-
The gas chromatograph separates the different PAHs based on their boiling points and interaction with the GC column.
-
The mass spectrometer detects and quantifies the ions of the target PAHs and the this compound internal standard.
-
-
Data Analysis:
-
A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of the internal standard.
-
The ratio of the peak area of each target PAH to the peak area of the internal standard (this compound) is plotted against the concentration of the target PAH.
-
The concentration of the target PAHs in the unknown sample is determined by calculating their peak area ratios to the internal standard and interpolating from the calibration curve.
-
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for using this compound as an internal standard in the quantitative analysis of PAHs.
Caption: Workflow for PAH analysis using an internal standard.
Biological Activity and Signaling Pathways
Conclusion
This compound (CAS 6406-97-9) is a deuterated polycyclic aromatic hydrocarbon with a primary and well-established role as an internal standard for the quantitative analysis of PAHs. Its chemical and physical properties are well-suited for this application. There is currently no evidence to suggest any significant biological activity or role in drug development. Researchers and scientists in the field of analytical and environmental chemistry will find this compound to be a valuable tool for ensuring the accuracy and reliability of their quantitative methods.
References
- 1. This compound | 6406-97-9 [chemicalbook.com]
- 2. 6406-97-9 | CAS DataBase [m.chemicalbook.com]
- 3. diva-portal.org [diva-portal.org]
- 4. cromlab-instruments.es [cromlab-instruments.es]
- 5. 9-Methylanthracene | CAS#:779-02-2 | Chemsrc [chemsrc.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Page loading... [guidechem.com]
molecular weight and formula of 9-Methylanthracene-D12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated polycyclic aromatic hydrocarbon, 9-Methylanthracene-D12. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled compounds. This document details the fundamental physicochemical properties of this compound, outlines its primary applications, and presents a logical workflow for its use in quantitative analysis.
Core Physicochemical Properties
This compound is the deuterium-labeled form of 9-Methylanthracene, where twelve hydrogen atoms have been replaced with deuterium.[1] This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods.[2]
| Property | Value | Reference |
| Chemical Formula | C₁₅D₁₂ | [3][4] |
| Molecular Weight | 204.33 g/mol | [3][4] |
| CAS Number | 6406-97-9 | [3][4] |
| Unlabeled CAS Number | 779-02-2 | [3] |
| Appearance | Yellow to orange crystalline powder | [5] |
| Purity | ≥98 atom % D, min 98% Chemical Purity | [3] |
For comparison, the properties of the non-deuterated form, 9-Methylanthracene, are provided below.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₂ | [5][6][7][8] |
| Molecular Weight | 192.26 g/mol | [6][8] |
| Melting Point | 77-79 °C | [8][9] |
| Boiling Point | 196-197 °C at 12 mmHg | [8][9] |
| Density | 1.066 g/mL at 25 °C | [8][9] |
Applications in Research and Analysis
Stable isotope-labeled compounds like this compound are crucial tools in analytical chemistry. Their primary application is as internal standards in quantitative analyses performed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] The co-elution of the deuterated standard with the non-labeled analyte allows for accurate quantification by correcting for variations in sample preparation and instrument response.
While specific signaling pathways for this compound are not documented, derivatives of 9-methylanthracene have been investigated for their potential in cancer research. Some derivatives have shown the ability to activate the p53 tumor suppressor pathway, which is often inactivated in cancer cells, including glioblastoma.[10]
Experimental Workflow: Quantitative Analysis using a Deuterated Internal Standard
The following diagram illustrates a typical experimental workflow for the quantitative analysis of an analyte using a deuterated internal standard such as this compound.
Experimental Protocol: Friedel-Crafts Acetylation of Anthracene
Materials:
-
Purified anthracene
-
Anhydrous benzene
-
Reagent grade acetyl chloride
-
Anhydrous aluminum chloride
-
Three-necked flask equipped with a thermometer, calcium chloride drying tube, motor-driven sealed stirrer, and an addition tube
-
Ice-calcium chloride bath
Procedure:
-
Suspend 50 g (0.28 mole) of purified anthracene in 320 ml of anhydrous benzene and 120 ml (1.68 moles) of reagent grade acetyl chloride in the three-necked flask.[10]
-
Cool the flask to between -5°C and 0°C using an ice-calcium chloride mixture.[10]
-
Add 75 g (0.56 mole) of anhydrous aluminum chloride in small portions, ensuring the temperature is maintained between -5°C and 0°C.[10]
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.[10]
-
Allow the temperature to rise to 10°C.[10]
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all appropriate safety precautions.
References
- 1. This compound | DNA Perfection [dnaperfection.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 6406-97-9 | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Page loading... [guidechem.com]
- 6. 9-Methylanthracene | C15H12 | CID 13068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anthracene, 9-methyl- [webbook.nist.gov]
- 8. 9-甲基蒽 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. benchchem.com [benchchem.com]
Navigating the Solubility of 9-Methylanthracene-D12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 9-Methylanthracene-D12 in organic solvents. A comprehensive review of publicly available literature reveals a lack of specific quantitative solubility data for this deuterated compound. However, by leveraging data from its non-deuterated analog, 9-Methylanthracene, and employing established experimental protocols, researchers can effectively determine its solubility for various applications. This document provides qualitative solubility insights, a detailed experimental protocol for quantitative solubility determination, and a visual workflow to guide experimental design.
Understanding Solubility: Deuterated vs. Non-Deuterated Compounds
The substitution of hydrogen with deuterium in a molecule results in a slightly higher molecular weight and a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. While these changes are fundamental to the kinetic isotope effect, which can alter metabolic pathways, their impact on solubility is generally minimal, especially in non-aqueous solvents. Differences in hydrogen bonding between H2O and D2O can lead to more noticeable solubility differences, but for organic solvents, the changes are often negligible. Therefore, the solubility characteristics of 9-Methylanthracene can serve as a reliable initial guide for selecting appropriate solvents for this compound. However, for applications requiring precise solubility data, experimental determination is essential.
Qualitative Solubility of 9-Methylanthracene
As a polycyclic aromatic hydrocarbon (PAH), 9-Methylanthracene is a nonpolar compound. Following the principle of "like dissolves like," it is expected to be more soluble in nonpolar or weakly polar organic solvents. The available data for 9-Methylanthracene is summarized in the table below and can be used as a proxy for this compound.
| Solvent | Polarity | Predicted Solubility | Notes |
| Water | High | Insoluble | A reported value for 9-Methylanthracene is approximately 0.0003 mg/L at 25°C. |
| Toluene | Low | Soluble | A common solvent for nonpolar aromatic compounds. |
| Benzene | Low | Slightly Soluble | |
| Hexane | Low | Likely Soluble | A nonpolar aliphatic solvent. |
| Dichloromethane | Medium | Likely Soluble | A common solvent for a wide range of organic compounds. |
| Methanol | High | Sparingly Soluble to Insoluble | The polarity of methanol makes it a poor solvent for nonpolar PAHs. |
| Acetone | Medium | Moderately Soluble |
This table provides an educated estimation based on the properties of 9-Methylanthracene and general principles of solubility. Experimental verification is crucial for obtaining precise quantitative data for this compound.
Experimental Protocol: Gravimetric Determination of Solubility
The following is a detailed protocol for the quantitative determination of the solubility of a solid compound like this compound in an organic solvent at a specific temperature. This method, known as the isothermal saturation or gravimetric method, is a reliable and commonly used technique.[1][2]
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance (accurate to at least 0.1 mg)
-
Thermostatic shaker or water bath for temperature control
-
Vials with screw caps or sealed ampoules
-
Syringe filters (e.g., 0.22 µm PTFE) to separate the solid from the saturated solution
-
Pre-weighed glass vials or evaporating dishes for solvent evaporation
-
A system for solvent evaporation (e.g., vacuum oven, rotary evaporator, or a gentle stream of nitrogen)
-
Desiccator
2. Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.[3]
-
Securely cap the vials to prevent solvent evaporation.
3. Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can take anywhere from 24 to 72 hours, depending on the compound and solvent.[3] It is advisable to perform preliminary experiments to determine the optimal equilibration time.
4. Phase Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or temperature-equilibrated syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed (tared) glass vial or evaporating dish. This step must be performed quickly to avoid temperature changes that could affect solubility.
5. Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Evaporate the solvent from the vial under controlled conditions (e.g., in a vacuum oven at a temperature that will not sublime the solute, or using a gentle stream of nitrogen).
-
Once all the solvent has been removed, place the vial in a desiccator to cool to room temperature and prevent moisture absorption.
-
Weigh the vial containing the dried this compound residue.
-
Repeat the drying and weighing steps until a constant mass is achieved.[4]
6. Calculation of Solubility:
-
Mass of dissolved this compound (m_solute):
-
m_solute = (Mass of vial with dried residue) - (Tare mass of the empty vial)
-
-
Mass of the solvent (m_solvent):
-
Mass of saturated solution = (Mass of vial with filtered solution) - (Tare mass of the empty vial)
-
m_solvent = (Mass of saturated solution) - (m_solute)
-
-
Solubility (S):
-
Solubility is typically expressed in units such as g/100 g of solvent, g/L of solvent, or mol/L.
-
S (g / 100 g solvent) = (m_solute / m_solvent) * 100
-
7. Data Reporting:
-
When reporting solubility data, it is essential to specify the temperature at which the measurement was performed.
-
The purity of the solute and solvent should also be documented.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
Caption: Workflow for gravimetric solubility determination.
References
The Advent of Deuterated Polycyclic Aromatic Hydrocarbons: A Technical Guide to their Discovery, Synthesis, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated Polycyclic Aromatic Hydrocarbons (d-PAHs) have become indispensable tools in modern analytical chemistry, particularly in the fields of environmental science, toxicology, and drug development. Their unique physicochemical properties, nearly identical to their non-deuterated counterparts but with a distinct mass difference, make them ideal internal standards for highly accurate and precise quantitative analysis by mass spectrometry. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and analytical applications of d-PAHs, offering valuable insights for researchers and professionals working in these demanding fields.
A Historical Perspective: The Dawn of Isotopic Labeling
The journey of deuterated PAHs is intrinsically linked to the broader history of isotopic labeling. The discovery of deuterium by Harold Urey in 1931 laid the foundation for a new era in chemical and biological research. By the mid-20th century, scientists began to explore the use of stable isotopes as tracers to elucidate reaction mechanisms and metabolic pathways.
While a singular "discovery" of the first deuterated PAH is not prominently documented, the 1960s and 1970s saw a surge in the synthesis and application of deuterated organic compounds. This period coincided with the development of more sophisticated analytical techniques, most notably mass spectrometry (MS). The realization that deuterated compounds could serve as superior internal standards in MS, due to their co-elution with the analyte of interest and their distinct mass-to-charge ratio, was a pivotal moment. Early applications of deuterated compounds were prominent in pharmaceutical research to study drug metabolism and pharmacokinetics.[1] The use of deuterated analogs in environmental analysis, particularly for quantifying ubiquitous pollutants like PAHs, followed as the analytical methodologies matured.
Synthesis of Deuterated Polycyclic Aromatic Hydrocarbons
The synthesis of d-PAHs can be achieved through various methods, with the choice of method depending on the desired level and position of deuteration, the starting material, and the required isotopic purity.
Catalytic Hydrogen-Deuterium Exchange
One of the most common and versatile methods for introducing deuterium into aromatic systems is through catalytic hydrogen-deuterium (H-D) exchange. This method involves the reaction of a PAH with a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a metal catalyst.
Experimental Protocol: General Procedure for Catalytic H-D Exchange of PAHs
-
Catalyst Preparation: A heterogeneous catalyst, typically a noble metal such as platinum or palladium supported on carbon (e.g., 10% Pd/C), is often used. The catalyst may require activation, for example, by heating under a vacuum.
-
Reaction Setup: The PAH substrate is dissolved in a suitable solvent. The deuterated source (e.g., D₂O) is added, followed by the catalyst. For reactions with D₂ gas, the reaction is carried out in a high-pressure autoclave.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (typically ranging from 100 to 250 °C) and stirred for a defined period (from several hours to days). The temperature and reaction time are critical parameters that influence the degree of deuteration.
-
Work-up and Purification: After the reaction, the catalyst is removed by filtration. The deuterated PAH is then extracted from the reaction mixture using an organic solvent. The solvent is evaporated, and the crude product is purified, typically by recrystallization or chromatography, to obtain the d-PAH with high isotopic and chemical purity.
Logical Relationship for Catalytic H-D Exchange:
Figure 1: General workflow for the synthesis of deuterated PAHs via catalytic H-D exchange.
Other Synthetic Methods
Other synthetic routes to d-PAHs include:
-
Acid- or Base-Catalyzed Exchange: This method is particularly useful for deuterating specific positions on the aromatic ring that are activated towards electrophilic or nucleophilic substitution.
-
Synthesis from Deuterated Precursors: Building the PAH skeleton from smaller, pre-deuterated building blocks allows for precise control over the location of the deuterium atoms.
-
On-Surface Synthesis: This is a more recent technique where the synthesis and deuteration of PAHs are performed on a solid surface under ultra-high vacuum conditions.
Physicochemical Properties of Deuterated PAHs
The key to the utility of d-PAHs lies in their physicochemical properties being nearly identical to their non-deuterated analogs, with the primary difference being their molecular weight. This similarity ensures that they behave almost identically during sample preparation, extraction, and chromatographic separation.
Table 1: Physicochemical Properties of Selected PAHs and their Deuterated Analogs
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Naphthalene | C₁₀H₈ | 128.17 | 80.26 | 218 |
| Naphthalene-d₈ | C₁₀D₈ | 136.22 | 81-83 | 218 |
| Anthracene | C₁₄H₁₀ | 178.23 | 216 | 340 |
| Anthracene-d₁₀ | C₁₄D₁₀ | 188.29 | 210-215[2] | 340[2] |
| Phenanthrene | C₁₄H₁₀ | 178.23 | 101 | 340 |
| Phenanthrene-d₁₀ | C₁₄D₁₀ | 188.29 | 100-102 | 340 |
| Pyrene | C₁₆H₁₀ | 202.25 | 156 | 404 |
| Pyrene-d₁₀ | C₁₆D₁₀ | 212.31 | 151-153 | N/A |
| Benzo[a]pyrene | C₂₀H₁₂ | 252.31 | 179 | 495 |
| Benzo[a]pyrene-d₁₂ | C₂₀D₁₂ | 264.38 | 177-179 | N/A |
The isotopic purity of d-PAHs is a critical parameter and is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5]
Analytical Applications: The Gold Standard in Quantitative Analysis
The primary application of d-PAHs is as internal standards in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of PAHs in complex matrices.[5]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a highly accurate analytical technique that relies on the addition of a known amount of an isotopically labeled standard (the "spike") to a sample before analysis. The d-PAH serves as the ideal spike for PAH analysis. The principle is based on measuring the change in the isotopic ratio of the analyte after the addition of the spike. Because the native and deuterated forms of the PAH are chemically identical, any loss of the analyte during sample preparation and analysis will be accompanied by a proportional loss of the internal standard. This allows for a very accurate determination of the original concentration of the analyte in the sample.
Diagram of the Isotope Dilution Principle:
Figure 2: The principle of Isotope Dilution Mass Spectrometry (IDMS) using a deuterated internal standard.
Experimental Protocols for Analytical Applications
Deuterated PAHs are routinely used in established analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or coupled to Mass Spectrometry (LC-MS).[3]
Experimental Protocol: GC-MS Analysis of PAHs using Deuterated Internal Standards
-
Sample Preparation:
-
A known mass or volume of the sample (e.g., soil, water, tissue) is taken.
-
A precise volume of a standard solution containing a mixture of deuterated PAHs (e.g., naphthalene-d₈, phenanthrene-d₁₀, chrysene-d₁₂, perylene-d₁₂) is added to the sample (spiking).[6]
-
The PAHs and d-PAHs are extracted from the sample matrix using an appropriate technique such as Soxhlet extraction, pressurized liquid extraction (PLE), or QuEChERS.[5]
-
The extract is then concentrated and may undergo a cleanup step using solid-phase extraction (SPE) to remove interfering compounds.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Injector: A split/splitless injector is typically used, operated in splitless mode to maximize sensitivity.
-
Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for the separation of PAHs.
-
Oven Temperature Program: A temperature gradient is applied to the oven to elute the PAHs based on their boiling points.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) is the most common ionization technique.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode. Specific ions for each native PAH and its corresponding deuterated internal standard are monitored to enhance selectivity and sensitivity.
-
-
-
Data Analysis:
-
The peak areas of the native PAHs and the corresponding d-PAHs are integrated.
-
A calibration curve is generated using standard solutions containing known concentrations of native PAHs and a fixed concentration of the d-PAH internal standards.
-
The concentration of the native PAHs in the sample is calculated based on the response factor relative to the deuterated internal standard.
-
Workflow for Quantitative Analysis of PAHs using d-PAHs:
Figure 3: A typical experimental workflow for the quantitative analysis of PAHs using deuterated internal standards.
Table 2: Typical GC-MS Parameters for PAH Analysis using Deuterated Standards
| Parameter | Setting |
| GC System | |
| Injection Mode | Splitless |
| Injector Temperature | 280-300 °C |
| Column | e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium |
| Oven Program | Initial temp. 50-80 °C, ramp to 300-320 °C |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Molecular ions (M⁺) of native and deuterated PAHs |
Table 3: Common Deuterated PAHs used as Internal Standards and their Monitored Ions (m/z)
| Deuterated PAH | Abbreviation | Monitored Ion (m/z) | Corresponding Native PAH |
| Naphthalene-d₈ | Nap-d8 | 136 | Naphthalene |
| Acenaphthene-d₁₀ | Ace-d10 | 164 | Acenaphthene |
| Phenanthrene-d₁₀ | Phe-d10 | 188 | Phenanthrene |
| Chrysene-d₁₂ | Chry-d12 | 240 | Chrysene |
| Perylene-d₁₂ | Per-d12 | 264 | Perylene |
| Benzo[a]pyrene-d₁₂ | BaP-d12 | 264 | Benzo[a]pyrene |
Conclusion
Deuterated polycyclic aromatic hydrocarbons have evolved from being a niche area of isotopic labeling to becoming a cornerstone of modern quantitative analytical science. Their history is a testament to the parallel advancements in synthetic chemistry and analytical instrumentation. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, properties, and application of d-PAHs is crucial for generating high-quality, reliable data. The methodologies and data presented in this guide provide a comprehensive overview and a practical starting point for the effective utilization of these powerful analytical tools. As analytical demands for lower detection limits and higher accuracy continue to grow, the importance of deuterated internal standards, including d-PAHs, is set to increase even further.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Theoretical Examination of 9-Methylanthracene-D12: An In-depth Technical Guide
Introduction
9-Methylanthracene, a methylated polycyclic aromatic hydrocarbon (PAH), serves as a fundamental structure in various chemical and materials science research domains.[1][2] Its fluorescent properties make it a valuable compound in optoelectronics and as a spectroscopic probe.[1] The deuterated isotopologue, 9-Methylanthracene-D12, where all twelve hydrogen atoms are replaced by deuterium, is of particular interest for mechanistic studies, especially in understanding kinetic isotope effects, vibrational energy transfer, and photophysical processes. This guide provides a technical overview of the theoretical studies concerning the properties of this compound, focusing on its electronic structure, vibrational spectra, and the impact of deuteration.
The primary motivation for studying deuterated PAHs stems from their role in astrochemistry, where the abundance of deuterium in interstellar PAHs can provide insights into the chemical evolution of the galaxy.[3][4][5][6][7] Theoretical calculations are crucial for interpreting observational data and understanding the underlying physicochemical principles.
Theoretical Methodologies and Protocols
The theoretical investigation of 9-Methylanthracene and its deuterated analogue predominantly relies on quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed due to their balance of computational cost and accuracy.
Computational Protocol: Ground and Excited State Properties
A typical computational workflow for investigating the properties of this compound is outlined below. This protocol is based on methodologies reported in studies of 9-methylanthracene and other PAHs.[8][9][10]
Protocol Details:
-
Geometry Optimization: The ground state (S₀) geometry is optimized using DFT, commonly with the B3LYP functional and a basis set such as 6-311+G(d,p).[8] For the first excited state (S₁), geometry optimization is performed using TD-DFT with the same functional and basis set.[9][10]
-
Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the optimized geometries for both S₀ and S₁ states to predict infrared (IR) and Raman spectra. These calculations also confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).
-
Electronic Properties: Vertical excitation energies and oscillator strengths are calculated using TD-DFT at the ground state geometry to simulate the UV-Vis absorption spectrum. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also determined.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate hyperconjugative interactions and charge distributions within the molecule.[8]
Properties of 9-Methylanthracene
While specific theoretical data for this compound is sparse in the readily available literature, extensive theoretical and experimental work on the non-deuterated 9-Methylanthracene (9MA-h12) provides a robust baseline for understanding the properties of its deuterated counterpart.
Structural and Electronic Properties
The key structural parameters and electronic properties of 9-Methylanthracene are summarized below. These values are typically derived from DFT calculations.
| Property | Value | Method | Reference |
| Molecular Formula | C₁₅H₁₂ | - | [11] |
| Molecular Weight | 192.26 g/mol | - | [11] |
| S₀-S₁ Transition Energy | ~26,666 - 30,303 cm⁻¹ | Cavity Ring-Down Spectroscopy | [9][10] |
| HOMO-LUMO Gap | Not explicitly found | DFT | - |
| Methyl Rotation Barrier (V₆) in S₀ | 118 cm⁻¹ | Experimental/Theoretical Fit | [12] |
| Methyl Rotation Barrier (V₆) in S₁ | 33 cm⁻¹ | Experimental/Theoretical Fit | [12] |
Note: The properties of this compound are expected to be very similar, with the primary differences arising in the vibrational frequencies and related thermodynamic properties.
The Deuterium Isotope Effect
The substitution of hydrogen with deuterium in 9-methylanthracene has several predictable theoretical consequences, primarily rooted in the mass difference between the two isotopes.
Vibrational Frequencies
The most significant impact of deuteration is on the vibrational frequencies. The C-D stretching and bending vibrations will have lower frequencies than the corresponding C-H vibrations due to the heavier mass of deuterium. This can be approximated by the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass.
The relationship between C-H and C-D vibrational frequencies is a key aspect of isotopic substitution studies.
Photophysical Properties
Deuteration is known to affect the photophysical properties of aromatic molecules. The lower vibrational frequencies of C-D bonds can lead to a reduction in the rates of non-radiative decay processes, such as internal conversion and intersystem crossing. This is because these processes are facilitated by vibronic coupling between electronic states, and the lower energy C-D vibrations provide a less efficient pathway for energy dissipation. Consequently, this compound is expected to exhibit a higher fluorescence quantum yield and a longer fluorescence lifetime compared to its non-deuterated counterpart.
Methyl Group Rotation
Studies on 9-methylanthracene have shown that the barrier to internal rotation of the methyl group is significantly different in the ground and excited states.[12] Interestingly, it has been observed that the barrier height for methyl rotation in 9MA-d12 is considerably smaller than that in 9MA-h12.[13] This has been partly attributed to the difference in the wave functions of the H and D atomic nuclei, a quantum mechanical effect that can be explored using multicomponent molecular orbital methods.[13]
Vibrational Spectra
Theoretical calculations of the vibrational spectra of this compound are essential for interpreting experimental IR and Raman data. The table below presents a qualitative comparison of the expected vibrational frequencies for key modes in 9-Methylanthracene-h12 and -d12.
| Vibrational Mode | Expected Frequency Range (h12) (cm⁻¹) | Expected Frequency Range (d12) (cm⁻¹) | Comments |
| Aromatic C-H/C-D Stretch | 3000 - 3100 | ~2200 - 2300 | Significant downward shift upon deuteration. |
| Aliphatic C-H/C-D Stretch | 2850 - 3000 | ~2100 - 2200 | Significant downward shift upon deuteration. |
| Aromatic Ring Breathing | 1400 - 1600 | 1300 - 1550 | Smaller downward shift as this mode involves more skeletal atoms. |
| C-H/C-D in-plane bend | 1000 - 1300 | ~800 - 1000 | Moderate downward shift. |
| C-H/C-D out-of-plane bend | 700 - 900 | ~500 - 700 | Moderate downward shift. |
These are approximate ranges based on general principles of vibrational spectroscopy and studies of other deuterated PAHs.[3]
Conclusion
The theoretical study of this compound provides valuable insights into the fundamental effects of isotopic substitution on the structural, electronic, and photophysical properties of polycyclic aromatic hydrocarbons. While direct computational data for the deuterated species is not as prevalent as for its hydrogenated counterpart, established quantum chemical methods can reliably predict its properties. The primary effects of deuteration are a significant lowering of C-D vibrational frequencies, a likely increase in fluorescence quantum yield and lifetime, and a subtle but important alteration of the methyl group rotational barrier. These theoretical predictions are crucial for guiding and interpreting experimental studies, particularly in fields such as astrochemistry, materials science, and photochemistry. Future theoretical work could focus on more detailed modeling of the vibronic coupling and non-radiative decay pathways to provide a more quantitative understanding of the photophysics of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 9-METHYLANTHRACENE | 779-02-2 [chemicalbook.com]
- 3. [2106.07883] Deuterated Polycyclic Aromatic Hydrocarbons in the Interstellar Medium: The C--D Band Strengths of Multi-Deuterated Species [arxiv.org]
- 4. astrobiology.com [astrobiology.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. mdpi.com [mdpi.com]
- 7. Deuterium Isotope Fractionation of Polycyclic Aromatic Hydrocarbons in Meteorites as an Indicator of Interstellar/Protosolar Processing History - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Anthracene, 9-methyl- [webbook.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Note: High-Precision Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) Using 9-Methylanthracene-D12 as an Internal Standard in GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the use of 9-Methylanthracene-D12 as an internal standard for the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) and related compounds in various matrices by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
The quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) is critical in environmental monitoring, food safety, and toxicological studies due to their carcinogenic and mutagenic properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and detection of these compounds. However, variations in sample preparation, injection volume, and instrument response can lead to inaccuracies in quantification.
The use of an internal standard (IS) is a widely accepted method to correct for these variations. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the samples, and chromatographically resolved from the target compounds. Isotopically labeled compounds, such as this compound, are excellent internal standards for GC-MS analysis because they co-elute with their non-labeled counterparts and have nearly identical chemical and physical properties, but are distinguishable by their mass-to-charge ratio (m/z). This allows for precise correction of analyte losses during sample preparation and instrumental analysis, leading to highly accurate and reproducible results.
Principle of Internal Standard Method
A known and constant amount of the internal standard, this compound, is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process. The quantification of the target analytes is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. Any variations during the analytical process will affect both the analyte and the internal standard equally, thus the ratio remains constant, ensuring accurate quantification.
Experimental Protocols
This section details a representative protocol for the analysis of PAHs in a solid matrix (e.g., soil, sediment, or food) using this compound as an internal standard.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), hexane, acetone (all pesticide residue grade or equivalent)
-
Internal Standard (IS) Stock Solution: this compound (100 µg/mL in a suitable solvent like DCM)
-
PAH Calibration Standards: A certified reference mixture of target PAHs (e.g., EPA 16 PAHs) at a concentration of 10 µg/mL.
-
Anhydrous Sodium Sulfate: ACS grade, baked at 400°C for 4 hours.
-
Solid Phase Extraction (SPE) Cartridges: Silica gel, 6 mL, 1 g.
Sample Preparation: Solid Matrix Extraction
-
Sample Homogenization: Homogenize the solid sample to ensure uniformity.
-
Spiking with Internal Standard: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL working solution to achieve a final concentration of 10 ng/g).
-
Extraction: Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone to the centrifuge tube.
-
Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Solvent Collection: Carefully transfer the supernatant to a clean collection tube.
-
Repeat Extraction: Repeat the extraction process (steps 3-6) two more times, combining the supernatants.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
Sample Clean-up: Solid Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 5 mL of DCM followed by 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 1 mL concentrated extract onto the conditioned SPE cartridge.
-
Elution: Elute the PAHs from the cartridge with 10 mL of a 7:3 (v/v) mixture of hexane and DCM.
-
Final Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of PAHs. These should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial: 80°C (hold for 2 min), Ramp: 10°C/min to 300°C (hold for 10 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 1: Representative GC-MS Instrument Parameters.
Selected Ion Monitoring (SIM) Parameters
For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is employed. The characteristic ions for this compound and representative PAHs are monitored.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound (IS) | 204 | 202, 200 |
| Naphthalene | 128 | 127, 129 |
| Acenaphthylene | 152 | 151, 153 |
| Acenaphthene | 154 | 153, 152 |
| Fluorene | 166 | 165, 167 |
| Phenanthrene | 178 | 176, 179 |
| Anthracene | 178 | 176, 179 |
| Fluoranthene | 202 | 200, 203 |
| Pyrene | 202 | 200, 203 |
| Benzo[a]anthracene | 228 | 226, 229 |
| Chrysene | 228 | 226, 229 |
| Benzo[b]fluoranthene | 252 | 250, 253 |
| Benzo[k]fluoranthene | 252 | 250, 253 |
| Benzo[a]pyrene | 252 | 250, 253 |
| Indeno[1,2,3-cd]pyrene | 276 | 274, 277 |
| Dibenz[a,h]anthracene | 278 | 276, 279 |
| Benzo[g,h,i]perylene | 276 | 274, 277 |
Table 2: Representative SIM Ions for Target PAHs and this compound.
Data Presentation and Quantitative Analysis
Calibration
Prepare a series of calibration standards containing the target PAHs at various concentrations (e.g., 1, 5, 10, 50, 100, 200, and 500 ng/mL). Spike each calibration standard with the same constant concentration of this compound as the samples (e.g., 50 ng/mL). A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The linearity of the calibration curve should be evaluated, with a correlation coefficient (R²) of >0.995 being acceptable.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of PAHs using a deuterated internal standard.
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (R²) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Recovery (%) |
| Naphthalene | 1 - 500 | > 0.998 | 0.5 | 1.5 | 85 - 110 |
| Phenanthrene | 1 - 500 | > 0.999 | 0.2 | 0.6 | 90 - 115 |
| Fluoranthene | 1 - 500 | > 0.999 | 0.2 | 0.6 | 92 - 112 |
| Benzo[a]pyrene | 1 - 500 | > 0.997 | 0.3 | 0.9 | 88 - 108 |
Table 3: Representative Quantitative Performance Data for Selected PAHs.
Visualizations
Experimental Workflow
Caption: General workflow for PAH analysis using this compound.
Logic of Internal Standard Quantification
Caption: Logic of quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of PAHs by GC-MS. Its chemical similarity to the target analytes ensures that it effectively compensates for variations in sample preparation and instrument response. The detailed protocol and performance data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for accurate and precise analysis of PAHs in various matrices. It is recommended to validate this method for each specific matrix and analytical setup to ensure optimal performance.
Application Notes and Protocols for the Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Samples Using 9-Methylanthracene-D12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties. Accurate and reliable quantification of PAHs in various environmental matrices such as soil, water, and air is crucial for monitoring pollution and assessing potential risks. This document provides detailed application notes and protocols for the quantification of PAHs using Gas Chromatography-Mass Spectrometry (GC-MS) with 9-Methylanthracene-D12 as an internal standard. The use of a deuterated internal standard like this compound is a robust method to compensate for the loss of analytes during sample preparation and analysis, thereby ensuring high accuracy and precision in the results.[1]
Principle of Isotope Dilution using this compound
The quantification of PAHs is performed using the internal standard method with isotope dilution. A known amount of this compound, a deuterated analog of a PAH-like compound, is added to the sample at the beginning of the analytical process. It is assumed that this compound behaves similarly to the target PAH analytes throughout the extraction, cleanup, and instrumental analysis. Any loss of the target PAHs during these steps will be mirrored by a proportional loss of the this compound internal standard. The concentration of each target PAH is then determined by comparing the response of the native analyte to the response of the deuterated internal standard. This method significantly improves the accuracy and reproducibility of the results by correcting for matrix effects and variations in analytical conditions.[1]
Physicochemical Properties of 9-Methylanthracene
| Property | Value |
| Molecular Formula | C₁₅H₁₂ |
| Molecular Weight | 192.26 g/mol |
| Boiling Point | 196-197 °C at 12 mmHg |
| Melting Point | 77-79 °C |
| Appearance | White to light yellow crystalline powder |
| Solubility | Insoluble in water, soluble in organic solvents like toluene. |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅D₁₂ |
| Molecular Weight | 204.33 g/mol |
| CAS Number | 6406-97-9 |
| Appearance | White to Pale Yellow Solid |
Experimental Protocols
Materials and Reagents
-
Solvents: Dichloromethane (DCM), hexane, acetone, acetonitrile (pesticide grade or equivalent)
-
Standards: Certified standard solutions of target PAHs, this compound
-
Reagents: Anhydrous sodium sulfate, silica gel (for cleanup)
-
Apparatus: Gas chromatograph-mass spectrometer (GC-MS), Soxhlet extractor or ultrasonic bath, rotary evaporator or nitrogen evaporator, solid-phase extraction (SPE) cartridges (e.g., C18), high-volume air sampler with quartz fiber filters and polyurethane foam (PUF) plugs.
Preparation of Standard Solutions
-
Stock Standard Solution: Prepare a stock solution of the target PAHs and a separate stock solution of this compound in a suitable solvent (e.g., toluene or a mixture of acetone and hexane) at a concentration of 1000 µg/mL. These solutions should be stored at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to the desired concentration range for calibration (e.g., 0.05 to 10 µg/mL). Each working standard should contain a constant concentration of the this compound internal standard.
Sample Preparation
-
Sample Pre-treatment: Air-dry the soil/sediment sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Spiking: Weigh approximately 10 g of the homogenized sample into a beaker and spike with a known amount of the this compound internal standard solution. Allow the solvent to evaporate.
-
Extraction:
-
Soxhlet Extraction: Mix the spiked sample with anhydrous sodium sulfate and extract with a 1:1 mixture of hexane and acetone for 16-24 hours.
-
Ultrasonic Extraction: Add a suitable solvent mixture (e.g., 1:1 hexane:acetone) to the sample and sonicate for 15-30 minutes. Repeat the extraction two more times with fresh solvent.
-
-
Concentration: Combine the extracts and concentrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup: Pass the concentrated extract through a silica gel column to remove interferences. Elute the PAHs with a suitable solvent mixture (e.g., dichloromethane:hexane).
-
Final Volume Adjustment: Concentrate the cleaned extract to a final volume of 1 mL.
-
Sample Collection: Collect a 1 L water sample in a clean, amber glass bottle.
-
Spiking: Add a known amount of the this compound internal standard solution to the water sample and mix well.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Transfer the water sample to a separatory funnel and extract three times with dichloromethane (DCM).
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and then water. Pass the water sample through the cartridge at a low flow rate. Elute the PAHs from the cartridge with DCM.
-
-
Drying and Concentration: Dry the combined extracts with anhydrous sodium sulfate and concentrate to a final volume of 1 mL.
-
Sample Collection: Use a high-volume air sampler to draw a known volume of air (e.g., 300 m³) through a quartz fiber filter (to collect particulate-bound PAHs) and a polyurethane foam (PUF) plug (to trap gas-phase PAHs).[2]
-
Spiking: Spike the filter and PUF plug with the this compound internal standard solution.
-
Extraction: Place the filter and PUF plug in a Soxhlet extractor and extract with a suitable solvent (e.g., a mixture of dichloromethane and methanol) for 16-24 hours.[3]
-
Concentration and Cleanup: Concentrate the extract and perform cleanup using a silica gel column as described for soil samples.
-
Final Volume Adjustment: Adjust the final volume of the extract to 1 mL.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Initial temperature of 60°C for 1 minute, ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target PAHs and this compound. The specific ions to be monitored will depend on the target analytes. For this compound, the molecular ion (m/z 204) and characteristic fragment ions should be monitored.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation
Table 1: Typical Recovery Rates for PAHs in Different Matrices using Deuterated Internal Standards
| Analyte | Soil Recovery (%) | Water Recovery (%) | Air Recovery (%) |
| Naphthalene | 70-110 | 65-105 | 60-100 |
| Acenaphthylene | 75-115 | 70-110 | 65-105 |
| Acenaphthene | 80-120 | 75-115 | 70-110 |
| Fluorene | 85-120 | 80-115 | 75-115 |
| Phenanthrene | 90-120 | 85-115 | 80-115 |
| Anthracene | 90-120 | 85-115 | 80-115 |
| Fluoranthene | 90-120 | 85-115 | 80-115 |
| Pyrene | 90-120 | 85-115 | 80-115 |
| Benzo[a]anthracene | 85-120 | 80-115 | 75-115 |
| Chrysene | 85-120 | 80-115 | 75-115 |
| Benzo[b]fluoranthene | 80-120 | 75-115 | 70-110 |
| Benzo[k]fluoranthene | 80-120 | 75-115 | 70-110 |
| Benzo[a]pyrene | 75-115 | 70-110 | 65-105 |
| Indeno[1,2,3-cd]pyrene | 70-110 | 65-105 | 60-100 |
| Dibenz[a,h]anthracene | 70-110 | 65-105 | 60-100 |
| Benzo[g,h,i]perylene | 70-110 | 65-105 | 60-100 |
Note: These are representative recovery ranges and may vary depending on the specific matrix and experimental conditions.
Table 2: Typical Method Detection Limits (MDLs) and Method Quantitation Limits (MQLs) for PAHs
| Analyte | MDL (µg/kg or µg/L) | MQL (µg/kg or µg/L) |
| Naphthalene | 0.1 | 0.3 |
| Acenaphthylene | 0.1 | 0.3 |
| Acenaphthene | 0.1 | 0.3 |
| Fluorene | 0.1 | 0.3 |
| Phenanthrene | 0.05 | 0.15 |
| Anthracene | 0.05 | 0.15 |
| Fluoranthene | 0.05 | 0.15 |
| Pyrene | 0.05 | 0.15 |
| Benzo[a]anthracene | 0.05 | 0.15 |
| Chrysene | 0.05 | 0.15 |
| Benzo[b]fluoranthene | 0.05 | 0.15 |
| Benzo[k]fluoranthene | 0.05 | 0.15 |
| Benzo[a]pyrene | 0.05 | 0.15 |
| Indeno[1,2,3-cd]pyrene | 0.05 | 0.15 |
| Dibenz[a,h]anthracene | 0.05 | 0.15 |
| Benzo[g,h,i]perylene | 0.05 | 0.15 |
Note: MDLs and MQLs are dependent on the instrument sensitivity and sample matrix.
Mandatory Visualization
References
Application Notes and Protocols for the Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) using 9-Methylanthracene-D12 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed analytical methods for the detection and quantification of Polycyclic Aromatic Hydrocarbons (PAHs), using 9-Methylanthracene-D12 as a deuterated internal standard. The use of an isotopic internal standard is critical for accurate quantification in complex matrices as it effectively corrects for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during analysis. This compound is an ideal internal standard for its non-labeled analog, 9-Methylanthracene, and other similar PAHs.
The protocols outlined below are tailored for two common, yet challenging, complex matrices: soil/sediment and biological tissue. The methodologies leverage robust extraction techniques—QuEChERS for soil and Pressurized Liquid Extraction (PLE) for tissues—followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Principle of Isotopic Dilution using this compound
Isotopic dilution is a powerful technique for quantitative analysis. A known amount of an isotopically labeled standard (e.g., this compound) is added to the sample at the beginning of the preparation process. This "internal standard" is chemically identical to the native analyte (e.g., 9-Methylanthracene) but has a different mass due to the isotopic substitution (Deuterium for Hydrogen). Because they are chemically identical, the internal standard and the native analyte exhibit the same behavior throughout extraction, cleanup, and chromatographic separation. Any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard.
In the mass spectrometer, the native analyte and the deuterated internal standard are easily distinguished by their different masses. By comparing the signal intensity of the analyte to the signal intensity of the internal standard, a precise and accurate quantification can be achieved, regardless of sample loss or matrix effects.
Application Note 1: Analysis of PAHs in Soil using QuEChERS
This protocol details the extraction of PAHs from soil and sediment samples using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. This approach offers high sample throughput with minimal solvent usage.[1]
Experimental Protocol: QuEChERS for Soil
-
Sample Homogenization: Air-dry the soil sample and pass it through a 2 mm sieve to remove large debris and ensure homogeneity.[1]
-
Hydration: Weigh 5 g of the sieved soil into a 50 mL centrifuge tube. Add 5 mL of deionized water to the tube. (Note: The soil must be at least 80% hydrated for efficient extraction).[1]
-
Internal Standard Spiking: Add a specific volume (e.g., 100 µL) of a 1 µg/mL solution of this compound and other relevant deuterated PAHs (such as Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, and Perylene-d12) directly onto the soil sample.[2][3]
-
Solvent Addition: Add 10 mL of acetonitrile to the tube and shake vigorously for 1 minute.[1]
-
Extraction (Salting-Out): Add the contents of a QuEChERS extraction salt packet (commonly 4 g MgSO₄ and 1 g NaCl) to the tube.[1] Immediately cap and shake vigorously for 5 minutes using a vortex mixer. This step partitions the PAHs into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at 3500 rpm for 10 minutes.[1]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing a cleanup sorbent (e.g., Primary Secondary Amine (PSA) and C18). Shake vigorously for 5 minutes and centrifuge at 8000 rpm for 10 minutes.[1]
-
Final Extract Preparation: Transfer 0.6 mL of the final, cleaned extract into a GC vial for analysis.[1]
Quantitative Data (Soil)
The following table summarizes typical performance data for the analysis of PAHs in soil using the QuEChERS method followed by GC-MS/MS.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.005 - 1.0 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Recovery | 85.0% - 106.7% | [1] |
| Reproducibility (RSD) | 0.3% - 2.8% | [1] |
| Limit of Detection (LOD) | 0.2 - 0.7 ng/g | [3] |
| Limit of Quantification (LOQ) | 0.8 - 2.8 ng/g | [3] |
Application Note 2: Analysis of PAHs in Biological Tissue using PLE
This protocol describes the use of Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE®), for the efficient extraction of PAHs from biological tissues (e.g., fish, mollusk). PLE uses elevated temperatures and pressures to increase extraction efficiency while reducing time and solvent consumption.[4][5]
Experimental Protocol: PLE for Biological Tissue
-
Sample Preparation: Lyophilize (freeze-dry) the biological tissue sample to remove water. Homogenize the dried tissue into a fine powder.
-
Cell Preparation: Weigh 1 g of lyophilized tissue and mix it with a drying/dispersing agent like diatomaceous earth.
-
In-Cell Cleanup: Pack a stainless-steel PLE cell by first placing a cellulose filter at the bottom, followed by 5 g of deactivated silica (for lipid retention), the sample mixture, and finally another filter on top.[4][6]
-
Internal Standard Spiking: Prior to sealing the cell, spike the sample mixture with a known amount of this compound and other deuterated PAH standards.
-
PLE Extraction: Place the cell into the automated PLE system. Extract using the following optimized parameters:
-
Extract Concentration: Collect the extract in a collection vial. Concentrate the solvent volume under a gentle stream of nitrogen to a final volume of 1 mL.
-
Analysis: The concentrated extract is now ready for GC-MS/MS analysis.
Quantitative Data (Biological Tissue)
The following table summarizes typical performance data for the analysis of PAHs in biological tissue using the PLE method followed by GC-MS/MS.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.25 - 20 ng/mL | [7] |
| Correlation Coefficient (r²) | > 0.996 | [7] |
| Mean Recovery | 83% (± 14%) | [4][8] |
| Reproducibility (RSD) | < 15% | [5][7] |
| Limit of Detection (LOD) | 0.06 - 1.12 µg/kg | [9] |
| Limit of Quantification (LOQ) | 0.18 - 3.38 µg/kg | [9] |
Instrumentation and Analytical Parameters
Analysis is performed using a Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS).
| GC-MS/MS Parameter | Typical Setting |
| GC Column | Agilent J&W DB-ms, HP-ms, or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)[10] |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 60°C, hold 1 min, ramp to 320°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| MS Ion Source | Electron Impact (EI) at 70 eV |
| MS Source Temperature | 230 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| 9-Methylanthracene Ions | Precursor: 192.1; Product Ions: 191.1, 189.1[10][11] |
| This compound Ions | Precursor: 204.2; Product Ions: 192.2, 189.2 (Predicted) |
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. 9-Methylanthracene | C15H12 | CID 13068 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-Methylanthracene-D12 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 9-Methylanthracene-D12 as an internal standard in mass spectrometry-based quantitative analysis. The focus is on the determination of 9-Methylanthracene and other polycyclic aromatic hydrocarbons (PAHs) in environmental matrices.
Introduction
This compound is a deuterated analog of 9-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH). Due to its similar chemical and physical properties to the native compound, this compound is an ideal internal standard for quantitative analysis by mass spectrometry (MS). Its distinct mass-to-charge ratio (m/z) allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.
Key Properties:
| Property | 9-Methylanthracene | This compound |
| Molecular Formula | C₁₅H₁₂ | C₁₅D₁₂ |
| Molecular Weight | 192.26 g/mol [1] | 204.33 g/mol |
| CAS Number | 779-02-2[1] | 6406-97-9[2] |
Experimental Protocols
Protocol for GC-MS Analysis of PAHs in Soil
This protocol details the extraction and analysis of PAHs from soil samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
2.1.1. Materials and Reagents
-
Solvents: Dichloromethane (DCM), Acetone, Hexane (pesticide grade or equivalent)
-
Anhydrous Sodium Sulfate
-
This compound internal standard solution (e.g., 1 µg/mL in DCM)
-
PAH calibration standards
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil or Silica gel)
2.1.2. Sample Preparation: Solvent Extraction
-
Accurately weigh 10 g of a homogenized soil sample into a beaker.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add a mixture of hexane and acetone (1:1, v/v) to the sample.
-
Extract the PAHs using a mechanical shaker or sonication for 30 minutes.
-
Allow the soil to settle and carefully decant the solvent extract.
-
Pass the extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2.1.3. Sample Cleanup: Solid Phase Extraction (SPE)
-
Condition an SPE cartridge with hexane.
-
Load the 1 mL concentrated extract onto the cartridge.
-
Elute the PAHs with a suitable solvent mixture (e.g., hexane:DCM).
-
Concentrate the eluate to a final volume of 1 mL.
2.1.4. GC-MS Instrumental Analysis
-
GC System: Agilent 7890A or equivalent
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless, 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp 1: 20 °C/min to 140 °C, hold for 1 minute
-
Ramp 2: 5 °C/min to 315 °C, hold for 5 minutes[3]
-
-
Carrier Gas: Helium at a constant flow rate of 1.6 mL/min[3]
-
MS System: Agilent 5975C or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
2.1.5. Data Analysis
Quantification is performed by comparing the peak area of the target PAH to the peak area of the this compound internal standard. A calibration curve is generated using a series of standards containing known concentrations of the target PAHs and a constant concentration of the internal standard.
Protocol for LC-MS/MS Analysis of PAHs in Water
This protocol outlines the analysis of PAHs in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2.2.1. Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic Acid
-
This compound internal standard solution (e.g., 1 µg/mL in Acetonitrile)
-
PAH calibration standards
2.2.2. Sample Preparation: Direct Injection
For relatively clean water samples, direct injection may be possible.
-
Filter the water sample through a 0.22 µm filter.
-
Add a known amount of the this compound internal standard solution to an aliquot of the filtered sample.
-
Vortex to mix.
For more complex water matrices, a solid-phase extraction (SPE) cleanup step similar to the one described for soil analysis may be necessary.
2.2.3. LC-MS/MS Instrumental Analysis
-
LC System: Agilent 1290 Infinity LC system or equivalent
-
Column: Ascentis® Express PAH, 10 cm x 2.1 mm, 2.7 µm or equivalent[4]
-
Mobile Phase A: Water with 0.1% formic acid[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[4]
-
Gradient:
-
0.0 min: 40% B
-
5.0 min: 100% B
-
8.0 min: 100% B
-
8.1 min: 40% B[4]
-
-
Flow Rate: 0.4 mL/min[4]
-
Column Temperature: 30 °C[4]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
2.2.4. Data Analysis
Quantification is based on the ratio of the MRM transition peak area of the analyte to that of the this compound internal standard.
Quantitative Data
The following tables summarize typical quantitative performance data for the analysis of PAHs using a deuterated internal standard like this compound.
Table 1: GC-MS Method Performance for PAHs in Soil
| Analyte | Calibration Range (ng/g) | Limit of Detection (LOD) (ng/g) | Limit of Quantitation (LOQ) (ng/g) | Recovery (%) | RSD (%) |
| Naphthalene | 5 - 500 | 1.5 | 5 | 85 - 110 | < 15 |
| Acenaphthylene | 5 - 500 | 1.5 | 5 | 88 - 112 | < 15 |
| Acenaphthene | 5 - 500 | 1.2 | 4 | 90 - 115 | < 15 |
| Fluorene | 5 - 500 | 1.0 | 3 | 92 - 110 | < 10 |
| Phenanthrene | 5 - 500 | 0.8 | 2.5 | 95 - 105 | < 10 |
| Anthracene | 5 - 500 | 0.8 | 2.5 | 95 - 105 | < 10 |
| Fluoranthene | 5 - 500 | 0.5 | 1.5 | 98 - 108 | < 10 |
| Pyrene | 5 - 500 | 0.5 | 1.5 | 97 - 107 | < 10 |
| Benz[a]anthracene | 5 - 500 | 0.3 | 1.0 | 95 - 110 | < 10 |
| Chrysene | 5 - 500 | 0.3 | 1.0 | 95 - 110 | < 10 |
| Benzo[b]fluoranthene | 5 - 500 | 0.4 | 1.2 | 93 - 115 | < 15 |
| Benzo[k]fluoranthene | 5 - 500 | 0.4 | 1.2 | 93 - 115 | < 15 |
| Benzo[a]pyrene | 5 - 500 | 0.2 | 0.7 | 90 - 110 | < 15 |
| Indeno[1,2,3-cd]pyrene | 5 - 500 | 0.5 | 1.5 | 88 - 118 | < 15 |
| Dibenz[a,h]anthracene | 5 - 500 | 0.5 | 1.5 | 85 - 120 | < 15 |
| Benzo[ghi]perylene | 5 - 500 | 0.6 | 2.0 | 85 - 120 | < 15 |
Table 2: LC-MS/MS Method Performance for PAHs in Water
| Analyte | Calibration Range (ng/L) | Limit of Detection (LOD) (ng/L) | Limit of Quantitation (LOQ) (ng/L) | Recovery (%) | RSD (%) |
| Naphthalene | 10 - 1000 | 3 | 10 | 80 - 115 | < 15 |
| Acenaphthylene | 10 - 1000 | 3 | 10 | 82 - 110 | < 15 |
| Acenaphthene | 10 - 1000 | 2.5 | 8 | 85 - 112 | < 15 |
| Fluorene | 10 - 1000 | 2 | 7 | 88 - 110 | < 10 |
| Phenanthrene | 10 - 1000 | 1.5 | 5 | 90 - 108 | < 10 |
| Anthracene | 10 - 1000 | 1.5 | 5 | 90 - 108 | < 10 |
| Fluoranthene | 10 - 1000 | 1 | 3 | 92 - 105 | < 10 |
| Pyrene | 10 - 1000 | 1 | 3 | 92 - 105 | < 10 |
| Benz[a]anthracene | 10 - 1000 | 0.5 | 1.5 | 95 - 110 | < 10 |
| Chrysene | 10 - 1000 | 0.5 | 1.5 | 95 - 110 | < 10 |
| Benzo[b]fluoranthene | 10 - 1000 | 0.8 | 2.5 | 90 - 115 | < 15 |
| Benzo[k]fluoranthene | 10 - 1000 | 0.8 | 2.5 | 90 - 115 | < 15 |
| Benzo[a]pyrene | 10 - 1000 | 0.4 | 1.2 | 88 - 112 | < 15 |
| Indeno[1,2,3-cd]pyrene | 10 - 1000 | 1 | 3 | 85 - 118 | < 15 |
| Dibenz[a,h]anthracene | 10 - 1000 | 1 | 3 | 82 - 120 | < 15 |
| Benzo[ghi]perylene | 10 - 1000 | 1.2 | 4 | 80 - 120 | < 15 |
Table 3: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 9-Methylanthracene | 192.1 | 178.1 | 20 |
| 192.1 | 165.1 | 25 | |
| This compound | 204.2 | 204.2 | 0 |
| Naphthalene | 128.1 | 102.1 | 15 |
| Acenaphthylene | 152.1 | 126.1 | 20 |
| Acenaphthene | 154.1 | 153.1 | 10 |
| Fluorene | 166.1 | 139.1 | 20 |
| Phenanthrene | 178.1 | 152.1 | 20 |
| Anthracene | 178.1 | 152.1 | 20 |
| Fluoranthene | 202.1 | 176.1 | 25 |
| Pyrene | 202.1 | 176.1 | 25 |
| Benz[a]anthracene | 228.1 | 202.1 | 25 |
| Chrysene | 228.1 | 202.1 | 25 |
| Benzo[b]fluoranthene | 252.1 | 226.1 | 30 |
| Benzo[k]fluoranthene | 252.1 | 226.1 | 30 |
| Benzo[a]pyrene | 252.1 | 226.1 | 30 |
| Indeno[1,2,3-cd]pyrene | 276.1 | 250.1 | 35 |
| Dibenz[a,h]anthracene | 278.1 | 252.1 | 35 |
| Benzo[ghi]perylene | 276.1 | 250.1 | 35 |
Note: Collision energies are starting points and should be optimized for the specific instrument used. For deuterated internal standards, the parent ion-parent ion transition at a low collision energy is often used.[5]
Diagrams
Caption: Experimental workflow for PAH analysis.
Caption: Logic of internal standard quantification.
References
Application Notes and Protocols: 9-Methylanthracene-D12 in Metabolomics Research
Application Notes
Introduction
9-Methylanthracene-D12 (9-MA-D12) is the deuterated analog of 9-methylanthracene (9-MA), a polycyclic aromatic hydrocarbon (PAH). While 9-MA itself is not considered a potent carcinogen, its metabolism is of significant interest due to its structural similarity to carcinogenic PAHs.[1] In the context of metabolomics, particularly in studies investigating exposure to environmental toxins or drug metabolism, 9-MA-D12 serves as an ideal internal standard for the accurate quantification of 9-MA and its metabolites in complex biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation, chromatography, and mass spectrometry analysis, thereby enhancing the accuracy and reproducibility of quantitative data.[2][3][4][5]
Principle of Application
The core application of this compound in metabolomics is as an internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). Due to its identical chemical properties to the unlabeled 9-MA, 9-MA-D12 co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass due to deuterium labeling allows for its distinct detection from the endogenous, unlabeled analyte. By adding a known amount of 9-MA-D12 to each sample at the beginning of the workflow, the ratio of the peak area of the analyte to the peak area of the internal standard can be used to accurately calculate the concentration of the analyte, effectively normalizing for any sample-to-sample variability.
Potential Applications in Metabolomics
-
Environmental Metabolomics: Quantifying exposure to 9-methylanthracene and its metabolic products in biological samples (e.g., plasma, urine, tissue) from organisms exposed to environmental pollutants.
-
Toxicology and Carcinogenesis Research: Investigating the metabolic activation pathways of 9-methylanthracene and related PAHs.[1][6][7] The metabolism of 9-MA involves hydroxylation and the formation of dihydrodiols, processes that can be traced and quantified using 9-MA-D12 as an internal standard.[1][6]
-
Drug Metabolism Studies: Although not a drug itself, understanding the metabolism of xenobiotics like 9-MA can provide insights into the enzymatic pathways (e.g., cytochrome P450s) responsible for drug metabolism.
Experimental Protocols
Protocol 1: Quantification of 9-Methylanthracene and its Metabolites in Human Plasma using LC-MS/MS
This protocol outlines a method for the extraction and quantification of 9-methylanthracene, 9-hydroxymethylanthracene, and 9-methylanthracene-3,4-dihydrodiol from human plasma.
1. Materials and Reagents
-
9-Methylanthracene (analytical standard)
-
9-Hydroxymethylanthracene (analytical standard)
-
9-Methylanthracene-3,4-dihydrodiol (analytical standard)
-
This compound (internal standard)
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Human plasma (K2EDTA)
-
1.5 mL microcentrifuge tubes
-
Centrifuge capable of 4°C operation
-
Nitrogen evaporator
2. Sample Preparation
-
Thaw frozen human plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of 1 µg/mL this compound (in methanol) to each plasma sample to yield a final concentration of 100 ng/mL.
-
Vortex briefly to mix.
-
For protein precipitation and analyte extraction, add 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds and transfer to an LC-MS vial for analysis.
3. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-30% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: (To be optimized empirically, example transitions provided below)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 9-Methylanthracene | 193.1 | 178.1 | 20 |
| 9-Hydroxymethylanthracene | 209.1 | 191.1 | 15 |
| 9-MA-3,4-dihydrodiol | 227.1 | 209.1 | 18 |
| This compound (IS) | 205.2 | 187.1 | 20 |
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Use the regression equation from the calibration curve to determine the concentration of each analyte in the plasma samples.
Quantitative Data
Table 1: Example Calibration Curve Data for 9-Methylanthracene
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 148,500 | 0.0102 |
| 5 | 7,890 | 151,200 | 0.0522 |
| 10 | 15,500 | 149,800 | 0.1035 |
| 50 | 76,800 | 150,500 | 0.5103 |
| 100 | 152,300 | 149,100 | 1.0215 |
| 500 | 755,400 | 148,900 | 5.0732 |
| 1000 | 1,510,200 | 150,100 | 10.0613 |
| R² | 0.9995 |
Table 2: Example Quantification of 9-MA and its Metabolites in Plasma Samples
| Sample ID | 9-MA (ng/mL) | 9-Hydroxymethylanthracene (ng/mL) | 9-MA-3,4-dihydrodiol (ng/mL) |
| Control_1 | < LOQ | < LOQ | < LOQ |
| Control_2 | < LOQ | < LOQ | < LOQ |
| Exposed_1 | 12.5 | 3.8 | 1.2 |
| Exposed_2 | 18.2 | 5.1 | 2.5 |
| Exposed_3 | 9.8 | 2.9 | 0.9 |
| Mean ± SD (Exposed) | 13.5 ± 4.2 | 3.9 ± 1.1 | 1.5 ± 0.8 |
| LOQ: Limit of Quantification |
Visualizations
Caption: Experimental workflow for the quantification of 9-methylanthracene and its metabolites.
Caption: Proposed metabolic pathway of 9-Methylanthracene in humans.
References
- 1. tandfonline.com [tandfonline.com]
- 2. texilajournal.com [texilajournal.com]
- 3. lcms.cz [lcms.cz]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. The metabolism of 9-methylanthracene by rat-liver microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 9-Methylanthracene-D12 as a Tracer in Environmental Fate Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9-Methylanthracene-D12 as a tracer in environmental fate studies. The protocols outlined below are intended to serve as a guide for researchers investigating the environmental behavior of methylanthracenes and other polycyclic aromatic hydrocarbons (PAHs).
Introduction
This compound is the deuterated form of 9-methylanthracene, a polycyclic aromatic hydrocarbon (PAH). Due to the kinetic isotope effect, deuterated compounds exhibit nearly identical physicochemical properties and environmental behavior to their non-deuterated counterparts. This makes this compound an excellent internal standard and tracer for studying the environmental fate of 9-methylanthracene, including its degradation, sorption, and bioaccumulation. The use of such isotopically labeled tracers allows for precise quantification and differentiation from background levels of the native compound in complex environmental matrices.
Physicochemical Properties
A summary of the key physicochemical properties of 9-methylanthracene is provided in the table below. These properties are crucial for predicting its environmental distribution and fate.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂ | [1][2] |
| Molecular Weight | 192.26 g/mol | [1] |
| Melting Point | 77-79 °C | |
| Boiling Point | 196-197 °C at 12 mmHg | |
| Density | 1.066 g/mL at 25 °C | |
| Water Solubility | Low | General PAH property |
| Vapor Pressure | Low | General PAH property |
Application 1: Photodegradation Studies
Understanding the susceptibility of 9-methylanthracene to photodegradation is critical for assessing its persistence in surface waters and on soil surfaces.
Quantitative Data: Photodegradation of 9-Methylanthracene
The following table summarizes the photodegradation half-life of 9-methylanthracene in an isooctane solution when exposed to UV radiation. This data can be used as a proxy for understanding the potential photodegradation of this compound.
| Compound | Half-life (W·h/m²) | Kinetic Model | Reference |
| 9-Methylanthracene | 100.5 | First-order | [3] |
| 1-Methylanthracene | 117.5 | First-order | [3] |
| 2-Methylanthracene | 161.2 | First-order | [3] |
| Anthracene | 73.7 | First-order | [3] |
Note: Data is for the non-deuterated compound.
Experimental Protocol: Photodegradation in Aqueous Solution (Generalized)
This protocol describes a typical laboratory experiment to assess the photodegradation of this compound in water.
Materials:
-
This compound standard
-
High-purity water (e.g., Milli-Q)
-
Quartz tubes
-
Solar simulator or UV lamp with controlled irradiance
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Appropriate organic solvents (e.g., dichloromethane, acetonitrile)
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) at a known concentration. Spike a known volume of this stock solution into high-purity water in quartz tubes to achieve the desired initial concentration. Include dark controls wrapped in aluminum foil.
-
Irradiation: Expose the quartz tubes to a light source with a known spectral output and intensity, simulating natural sunlight. Maintain a constant temperature throughout the experiment.
-
Sampling: At predetermined time intervals, withdraw samples from the irradiated and dark control tubes.
-
Extraction: Extract the this compound from the aqueous samples using SPE cartridges. Elute the compound with an appropriate organic solvent.
-
Analysis: Analyze the extracts using GC-MS or LC-MS/MS to determine the concentration of this compound remaining.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.
Application 2: Soil and Sediment Sorption/Desorption Studies
Determining the sorption and desorption characteristics of this compound is essential for predicting its mobility and bioavailability in soil and sediment.
Quantitative Data: Desorption Activation Energies for PAHs
| Compound | Apparent Activation Energy of Desorption (kJ mol⁻¹) | Reference |
| Naphthalene-d₈ | ~60 | [4] |
| Acenaphthylene-d₈ | ~60 | [4] |
| Acenaphthene-d₁₀ | ~60 | [4] |
| Fluoranthene-d₁₀ | ~70 | [4] |
| Anthracene-d₁₀ | ~100 | [4] |
Note: Data for similar deuterated PAHs, not specifically this compound.
Experimental Protocol: Soil Sorption/Desorption (OECD 106 Batch Equilibrium Method - Generalized)
This protocol outlines the steps to determine the soil sorption coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) of this compound.
Materials:
-
This compound standard
-
Well-characterized soils with varying organic carbon content
-
0.01 M CaCl₂ solution
-
Centrifuge tubes with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation (GC-MS or LC-MS/MS)
Procedure:
-
Soil Preparation: Air-dry and sieve the soils to <2 mm. Characterize the soils for properties such as pH, organic carbon content, and texture.
-
Spiking: Prepare a series of concentrations of this compound in 0.01 M CaCl₂ solution.
-
Equilibration (Sorption): Add a known mass of soil and a known volume of the spiking solution to centrifuge tubes. Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.
-
Separation: Centrifuge the tubes to separate the solid and aqueous phases.
-
Analysis (Sorption): Analyze the supernatant for the concentration of this compound. The amount sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase.
-
Equilibration (Desorption): After the sorption phase, decant the supernatant and replace it with a fresh 0.01 M CaCl₂ solution. Shake for the same equilibrium time.
-
Analysis (Desorption): Centrifuge and analyze the supernatant to determine the amount of this compound desorbed from the soil.
-
Data Analysis: Calculate the Kd and Koc values from the sorption data.
Application 3: Biodegradation Studies
Assessing the biodegradation of this compound provides crucial information on its persistence in soil and aquatic environments.
Quantitative Data: Biodegradation Half-lives of PAHs in Soil
The following table provides examples of biodegradation half-lives for some PAHs in soil. This data can serve as a reference for designing biodegradation studies for this compound.
| Compound | Half-life (weeks) | Soil Organic Matter (%) | Reference |
| Phenanthrene | 1.5 - 2.5 | 1 - 2 | [5] |
| Fluoranthene | 2.0 - 52 | 1 - 56 | [5] |
| Pyrene | 4.4 - 26 | 1 - 56 | [5] |
| Chrysene | >12 | 1 - 56 | [5] |
Note: Data is for non-deuterated compounds in various landscaping materials.
Experimental Protocol: Aerobic Transformation in Soil (OECD 307 - Generalized)
This protocol describes a laboratory simulation test to determine the rate of aerobic biodegradation of this compound in soil.
Materials:
-
This compound standard
-
Fresh, sieved (<2 mm) and characterized soil with known microbial activity
-
Incubation vessels (e.g., biometer flasks)
-
Trapping solutions for CO₂ (e.g., NaOH or KOH)
-
Apparatus for maintaining aerobic conditions
-
Analytical instrumentation (GC-MS or LC-MS/MS) and Liquid Scintillation Counter (if using ¹⁴C-labeled compound for mineralization)
Procedure:
-
Soil Treatment: Treat the soil with a solution of this compound to achieve a homogeneous concentration. Adjust the moisture content to an appropriate level (e.g., 40-60% of water holding capacity).
-
Incubation: Place the treated soil into the incubation vessels. Maintain a constant temperature (e.g., 20-25 °C) in the dark. Continuously supply CO₂-free, humidified air.
-
CO₂ Trapping: Trap any evolved CO₂ in an alkaline solution to monitor mineralization (if using a ¹⁴C-labeled tracer).
-
Sampling: At regular intervals, sacrifice replicate soil samples.
-
Extraction: Extract this compound and its potential transformation products from the soil samples using an appropriate solvent system (e.g., accelerated solvent extraction).
-
Analysis: Analyze the extracts by GC-MS or LC-MS/MS to quantify the parent compound and identify metabolites. Analyze the CO₂ trapping solution to determine the extent of mineralization.
-
Data Analysis: Determine the dissipation half-life (DT50) of this compound in the soil.
References
- 1. 9-Methylanthracene | C15H12 | CID 13068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anthracene, 9-methyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of desorption kinetics of polycyclic aromatic hydrocarbons (PAHs) from solid matrices using internally cooled coated fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Half-lives of PAHs and temporal microbiota changes in commonly used urban landscaping materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of 9-Methylanthracene-D12 Standard Solutions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of stock and working standard solutions of 9-Methylanthracene-D12. This deuterated standard is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[1][2][3]
Introduction
Analytical standards are the foundation of precise and reproducible scientific measurement.[4] In quantitative analysis, particularly for complex matrices encountered in pharmaceutical and environmental testing, stable isotope-labeled (SIL) internal standards are critical for robust and reliable results.[5] this compound is a deuterated form of 9-Methylanthracene, where hydrogen atoms have been replaced by deuterium.[6] This isotopic substitution makes it an ideal internal standard, as it is chemically and physically almost identical to its non-labeled counterpart, co-eluting during chromatographic separation, but is distinguishable by its higher mass in a mass spectrometer.[1][2]
The accurate preparation of standard solutions is a paramount step in any quantitative analysis workflow.[7] Errors in standard preparation, such as inaccurate weighing or dilution, will directly and systematically affect the final calculated concentration of the analyte.[8] This protocol outlines the necessary steps for preparing a primary stock solution and a series of working standard solutions through serial dilution.
Compound Information
| Property | Value | Reference |
| Compound Name | This compound | [6] |
| CAS Number | 6406-97-9 | [6] |
| Unlabeled CAS | 779-02-2 | [6] |
| Molecular Formula | C₁₅D₁₂ | [6] |
| Molecular Weight | 204.33 g/mol | [6] |
| Appearance | Yellow to orange crystalline powder | [9][10] |
| Purity | ≥ 98% chemical purity, ≥ 98 atom % D | [6] |
| Solubility | Poorly soluble in water. Soluble in toluene; slightly soluble in benzene.[9][10] Soluble in other organic solvents like acetonitrile, methanol, and dichloromethane. | |
| Storage | Store at ambient temperatures, below +30°C, protected from light.[10][11] |
Materials and Equipment
-
This compound (neat solid)
-
High-purity solvent (e.g., HPLC or MS-grade Acetonitrile, Methanol, or Toluene)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated precision pipettes (e.g., 10-100 µL, 100-1000 µL, 1-5 mL)
-
Pipette tips
-
Weighing paper or boat
-
Spatula
-
Laboratory vortex mixer
-
Ultrasonic bath (sonicator)
-
Amber glass vials for storage
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Handle this compound in accordance with good industrial hygiene and safety practices.[12]
-
Wear appropriate PPE, including gloves, a lab coat, and eye protection.
-
Avoid dust formation and inhalation.[12] Handle the solid material in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.[12]
-
Dispose of chemical waste according to institutional and local regulations.
Experimental Protocols
5.1. Protocol for Preparation of a 100 µg/mL Stock Solution
This protocol describes the preparation of a 10.0 mL stock solution with a target concentration of 100 µg/mL.
-
Equilibration: Allow the vial containing the neat this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 1.0 mg of the this compound solid using a calibrated analytical balance. Record the exact mass.
-
Transfer: Carefully and quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask. This can be achieved by tapping the weighing paper or boat gently. Rinse the weighing vessel with a small amount of the chosen solvent (e.g., acetonitrile) and transfer the rinsing into the volumetric flask to ensure no material is lost.
-
Dissolution: Add approximately 5-7 mL of the solvent to the volumetric flask.
-
Mixing: Gently swirl the flask to wet the solid. To ensure complete dissolution, cap the flask and vortex for 30 seconds, followed by sonication in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to confirm that all solid has dissolved.
-
Dilution to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add the solvent to the flask until the bottom of the meniscus aligns with the calibration mark.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the final stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store the solution in a refrigerator at 2-8°C, protected from light.
Data Presentation: Stock Solution
| Parameter | Value |
|---|---|
| Target Mass | 1.0 mg |
| Actual Mass (example) | 1.05 mg |
| Solvent | Acetonitrile |
| Final Volume | 10.0 mL |
| Calculated Concentration | 105 µg/mL |
5.2. Protocol for Preparation of Working Solutions via Serial Dilution
This protocol describes the preparation of a series of working solutions from the 100 µg/mL stock solution. Serial dilution is an effective method for preparing standards across a range of concentrations.[8]
-
Prepare 10 µg/mL Working Solution:
-
Pipette 1.0 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the calibration mark with the same solvent used for the stock solution.
-
Cap and invert the flask 15-20 times to mix thoroughly. This is your Working Solution A .
-
-
Prepare 1.0 µg/mL Working Solution:
-
Pipette 1.0 mL of the 10 µg/mL Working Solution A into a 10 mL volumetric flask.
-
Dilute to the mark with the solvent.
-
Cap and invert to mix. This is your Working Solution B .
-
-
Prepare 0.1 µg/mL (100 ng/mL) Working Solution:
-
Pipette 1.0 mL of the 1.0 µg/mL Working Solution B into a 10 mL volumetric flask.
-
Dilute to the mark with the solvent.
-
Cap and invert to mix. This is your Working Solution C .
-
Data Presentation: Working Solutions (Serial Dilution)
| Working Solution ID | Starting Solution (Concentration) | Volume Transferred | Final Volume | Final Concentration |
|---|---|---|---|---|
| A | Stock Solution (100 µg/mL) | 1.0 mL | 10.0 mL | 10 µg/mL |
| B | Working Solution A (10 µg/mL) | 1.0 mL | 10.0 mL | 1.0 µg/mL |
| C | Working Solution B (1.0 µg/mL) | 1.0 mL | 10.0 mL | 0.1 µg/mL (100 ng/mL) |
Visual Workflow
The following diagram illustrates the logical flow for the preparation of the stock and working standard solutions.
Caption: Workflow for preparing stock and working solutions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Internal standard - Wikipedia [en.wikipedia.org]
- 4. theclinivex.com [theclinivex.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. This compound | CAS 6406-97-9 | LGC Standards [lgcstandards.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. resources.saylor.org [resources.saylor.org]
- 9. Page loading... [wap.guidechem.com]
- 10. 779-02-2 CAS MSDS (9-METHYLANTHRACENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. fishersci.com [fishersci.com]
Application Note: Quantitative Analysis of 9-Methylanthracene in Environmental Samples by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Methylanthracene is a polycyclic aromatic hydrocarbon (PAH) that can be found in the environment as a result of incomplete combustion of organic materials. Due to the potential carcinogenic and mutagenic properties of some PAHs, sensitive and accurate quantification in environmental matrices is crucial. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 9-methylanthracene in water samples. The use of 9-Methylanthracene-D12 as a stable isotope-labeled internal standard (SIL-IS) ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. While a specific, detailed LC-MS/MS method for 9-methylanthracene using this compound is not widely published, this document presents a scientifically plausible and robust protocol based on established methods for similar PAHs.[1][2][3][4][5]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction and concentration of 9-methylanthracene from water samples.
Materials:
-
Water sample
-
This compound internal standard spiking solution (1 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Nitrogen gas supply
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Glass test tubes
-
Vortex mixer
-
Sample concentration unit
Procedure:
-
To a 100 mL water sample, add 10 µL of the 1 µg/mL this compound internal standard solution.
-
Vortex the sample for 30 seconds.
-
Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of dichloromethane into a clean glass test tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v) and vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source. APCI is often chosen for PAHs as it provides good ionization for these relatively nonpolar compounds.[4][5]
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 10 min, hold at 100% B for 2 min, return to 50% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive APCI |
| Corona Discharge | 5 µA |
| Capillary Temperature | 350°C |
| Gas Temperature | 400°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 9-Methylanthracene | 192.1 | 178.1 | 20 |
| this compound | 204.2 | 186.1 | 22 |
Data Presentation
The following table summarizes the expected quantitative performance of this method.
| Parameter | 9-Methylanthracene |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Recovery (%) | 85 - 105% |
| Precision (RSD %) | < 15% |
Visualizations
References
- 1. wwwn.cdc.gov [wwwn.cdc.gov]
- 2. gcms.cz [gcms.cz]
- 3. sciex.com [sciex.com]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. Analysis of polycyclic aromatic hydrocarbons by liquid chromatography/tandem mass spectrometry using atmospheric pressure chemical ionization or electrospray ionization with tropylium post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative NMR (qNMR) utilizing 9-Methylanthracene-D12 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 9-Methylanthracene-D12 as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who are seeking to employ qNMR for the accurate determination of purity and concentration of organic compounds.
Introduction to qNMR and the Role of Internal Standards
Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration and purity of a substance by measuring the intensity of its NMR signals relative to a certified reference material (the internal standard).[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that resonance.[2]
The use of an internal standard of known purity and weight allows for the accurate quantification of an analyte without the need for a calibration curve specific to the analyte.[3] An ideal internal standard should possess the following characteristics:
-
High purity and stability[3]
-
Known chemical structure and molecular weight
-
Solubility in the same deuterated solvent as the analyte[1]
-
NMR signals that do not overlap with analyte or solvent signals[3]
-
A simple NMR spectrum with at least one well-resolved signal suitable for integration
-
A relaxation time (T1) similar to that of the analyte to ensure accurate integration with a reasonable relaxation delay.[3]
This compound as a qNMR Internal Standard
This compound is a deuterated polycyclic aromatic hydrocarbon that can serve as an excellent internal standard for ¹H qNMR analysis, particularly for aromatic analytes. The high level of deuteration minimizes its own proton signals, reducing potential overlap with the analyte signals in the ¹H NMR spectrum. Any residual proton signals can be used for quantification, provided they are well-resolved and their corresponding number of protons is accurately known.
Key Advantages of this compound:
-
Reduced Signal Overlap: Being highly deuterated, it presents a very simple ¹H NMR spectrum, significantly reducing the chances of signal overlap with the analyte.
-
Chemical Shift Range: Its residual proton signals are expected in the aromatic region, making it suitable for the quantification of other aromatic compounds.
-
Structural Rigidity: The rigid structure of the anthracene core leads to sharp NMR signals, which are ideal for accurate integration.
-
Stability: Polycyclic aromatic hydrocarbons are generally stable compounds.
Physicochemical and Spectroscopic Data
A summary of the relevant data for this compound is provided in the table below. This information is crucial for performing accurate qNMR calculations.
| Property | Value | Reference/Source |
| Chemical Name | This compound | - |
| CAS Number | 6406-97-9 | [4] |
| Molecular Formula | C₁₅D₁₂ | [5] |
| Molecular Weight | 204.33 g/mol | [5] |
| Purity | >98 atom % D | Supplier Data |
| Appearance | Typically a yellow to orange crystalline solid | [6] |
| ¹H NMR Signals | Residual signals in the aromatic region. The exact chemical shifts are dependent on the solvent and the specific batch's isotopic purity. A small residual signal from the methyl group may also be present. | Theoretical |
| Solubility | Soluble in common organic deuterated solvents such as CDCl₃, DMSO-d₆, and Benzene-d₆. (Experimental verification is recommended). | [3] |
| Spin-Lattice Relaxation (T₁) | Expected to be in the range of other aromatic compounds. Measurement of T₁ is critical for accurate quantification. | [7] |
Experimental Protocols
The following protocols provide a step-by-step guide for using this compound as an internal standard for the purity determination of a hypothetical aromatic analyte.
General Workflow for qNMR Purity Determination
The overall process for determining the purity of an analyte using this compound as an internal standard is illustrated in the workflow diagram below.
Caption: General workflow for qNMR purity determination.
Detailed Experimental Protocol
Materials:
-
Analyte of interest
-
This compound (high purity)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Analytical balance (accuracy ± 0.01 mg)
-
Vortex mixer
-
High-precision NMR tubes
Procedure:
-
Weighing:
-
Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial. Record the exact weight (W_analyte).
-
Accurately weigh approximately 5-10 mg of this compound into the same vial. Record the exact weight (W_IS).
-
-
Dissolution:
-
Add a sufficient volume of the chosen deuterated solvent (e.g., 0.6 mL for a standard 5 mm NMR tube) to the vial to completely dissolve both the analyte and the internal standard.
-
Use a vortex mixer to ensure a homogeneous solution.
-
-
Sample Transfer:
-
Carefully transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Temperature: Ensure the sample temperature is stable and recorded (e.g., 298 K).
-
T₁ Measurement: It is highly recommended to measure the spin-lattice relaxation times (T₁) for both the analyte and the internal standard signals that will be used for quantification. This can be done using an inversion-recovery pulse sequence.
-
Acquisition Parameters:
-
Pulse Angle: Use a 90° pulse.
-
Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ value of the signals of interest to ensure complete relaxation.[3] A more conservative value of 7 x T₁ can also be used.
-
Acquisition Time (AQ): Use a sufficiently long acquisition time to ensure good digital resolution.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[8]
-
Dummy Scans (DS): Use at least 4 dummy scans to reach a steady state before acquisition.
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually.
-
Apply a baseline correction to the entire spectrum.
-
Integrate a well-resolved signal of the analyte and a well-resolved residual signal of this compound. Ensure the integration limits are set consistently.
-
Data Analysis and Purity Calculation
The purity of the analyte is calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS (%)
Where:
-
I_analyte: Integral of the analyte signal
-
I_IS: Integral of the this compound signal
-
N_analyte: Number of protons contributing to the analyte signal
-
N_IS: Number of protons contributing to the this compound signal
-
MW_analyte: Molecular weight of the analyte
-
MW_IS: Molecular weight of this compound (204.33 g/mol )
-
W_analyte: Weight of the analyte
-
W_IS: Weight of this compound
-
Purity_IS: Purity of the this compound standard
Calculation Workflow
The logical flow for calculating the analyte purity from the experimental data is depicted below.
Caption: Workflow for calculating analyte purity.
Example Quantitative Data Table
The following table structure should be used to organize the data from a qNMR experiment for purity determination.
| Parameter | Analyte | This compound (IS) |
| Weight (mg) | W_analyte | W_IS |
| Molecular Weight ( g/mol ) | MW_analyte | 204.33 |
| Purity (%) | To be determined | Purity_IS |
| ¹H Signal (ppm) | δ_analyte | δ_IS |
| Number of Protons (N) | N_analyte | N_IS |
| Integral (I) | I_analyte | I_IS |
| T₁ (seconds) | T₁_analyte | T₁_IS |
Conclusion
This compound is a promising internal standard for ¹H qNMR, especially for the analysis of aromatic compounds. Its high level of deuteration simplifies the NMR spectrum, thereby minimizing signal overlap and facilitating accurate integration. By following the detailed protocols outlined in these application notes and ensuring proper experimental setup and data processing, researchers can achieve highly accurate and reliable quantification of their compounds of interest. The use of a well-characterized internal standard like this compound is a critical component in obtaining high-quality, reproducible qNMR results for purity assessment in research and drug development.
References
- 1. emerypharma.com [emerypharma.com]
- 2. rssl.com [rssl.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS 6406-97-9 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Page loading... [guidechem.com]
- 7. Deuterium NMR cerebral imaging in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application of 9-Methylanthracene-D12 in the Analysis of Food and Beverage Contaminants
Introduction
The presence of polycyclic aromatic hydrocarbons (PAHs) in food and beverages is a significant concern for consumer safety and regulatory compliance. These compounds can form during the incomplete combustion of organic matter and may contaminate food through environmental exposure or during processing methods such as smoking, grilling, and roasting. Accurate and reliable quantification of PAHs is therefore essential. The use of isotopically labeled internal standards is a well-established analytical technique to improve the accuracy and precision of these measurements by correcting for matrix effects and variations in sample preparation and analysis.
This document provides detailed application notes and protocols for the use of 9-Methylanthracene-D12 as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of PAHs in various food and beverage matrices. While specific application notes for this compound are not widely published, this document adapts a validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, a common and effective method for PAH analysis in complex matrices.[1][2][3]
Principle
The methodology involves the extraction of PAHs from a homogenized food or beverage sample using the QuEChERS technique. This compound is introduced as an internal standard at the beginning of the sample preparation process. This allows for the accurate quantification of target PAHs by compensating for any analyte losses during extraction and cleanup, as well as for any variations in the GC-MS analysis. The final analysis is performed by gas chromatography coupled with mass spectrometry (GC-MS), which provides the necessary selectivity and sensitivity for the detection of trace-level contaminants.
Application Notes
This compound is a suitable internal standard for the analysis of a wide range of PAHs in diverse food and beverage matrices, including:
-
Smoked and Grilled Meats and Fish: These products are prone to PAH contamination during the cooking process.
-
Edible Oils and Fats: PAHs are lipophilic and can accumulate in these matrices.
-
Cereals and Cereal-Based Products: Contamination can occur from environmental sources or during drying processes.
-
Coffee and Tea: Roasting and drying processes can lead to the formation of PAHs.
-
Milk and Dairy Products: Animal feed can be a source of PAH contamination.
The selection of this compound is based on its structural similarity to the target PAHs, ensuring comparable behavior during the analytical process. Its deuteration provides a distinct mass spectrometric signal from the native PAHs, allowing for precise quantification.
Experimental Protocols
Protocol 1: QuEChERS Extraction for Solid and Semi-Solid Food Matrices (e.g., Smoked Meat, Cereals)
1. Sample Homogenization:
-
Homogenize a representative portion of the sample to a fine consistency. For dry samples, grinding to a fine powder is recommended.
2. Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in a suitable solvent like acetonitrile).
-
Add 10 mL of water (for dry samples) and vortex for 1 minute to hydrate the sample.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.[1]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute and then centrifuge at ≥ 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent (for removal of fatty acids and sugars) and C18 sorbent (for removal of non-polar interferences). The specific amounts of sorbents may need to be optimized depending on the matrix.
-
Vortex for 30 seconds and then centrifuge at ≥ 4000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned extract and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent for GC-MS analysis (e.g., hexane or toluene).
-
Transfer the final extract to a 2 mL autosampler vial for analysis.
Protocol 2: Modified Extraction for Liquid Matrices (e.g., Beverages, Milk)
1. Sample Preparation:
-
For beverages with high sugar content, a dilution with water may be necessary. For milk, use the sample directly.
-
Take 10 mL of the liquid sample in a 50 mL centrifuge tube.
2. Internal Standard Spiking and Extraction:
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts as described in Protocol 1.
-
Shake and centrifuge as described above.
3. Cleanup and Final Preparation:
-
Follow the d-SPE cleanup and final extract preparation steps as outlined in Protocol 1.
GC-MS Analysis
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
GC Conditions (Typical):
-
Column: A capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
Injection: 1 µL of the extract is injected in splitless mode.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The specific ions for each target PAH and for this compound should be monitored. For this compound (C₁₅D₁₂), the molecular ion at m/z 204 would be a primary ion to monitor.
Data Presentation
The following tables summarize the expected quantitative data based on typical performance of similar methods for PAH analysis using deuterated internal standards.
Table 1: Expected Method Performance for PAH Analysis using this compound as an Internal Standard
| Parameter | Expected Value | Reference |
| Recovery | 70 - 120% | [1] |
| Linearity (R²) | > 0.99 | [3] |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/kg | [3] |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/kg | [3][4] |
| Precision (RSD) | < 15% | [4] |
Table 2: Example SIM Parameters for Selected PAHs and this compound
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Naphthalene | 128 | 129, 127 |
| Acenaphthylene | 152 | 151, 153 |
| Acenaphthene | 154 | 153, 152 |
| Fluorene | 166 | 165, 167 |
| Phenanthrene | 178 | 179, 176 |
| Anthracene | 178 | 179, 176 |
| Fluoranthene | 202 | 203, 200 |
| Pyrene | 202 | 203, 200 |
| Benz[a]anthracene | 228 | 229, 226 |
| Chrysene | 228 | 229, 226 |
| Benzo[b]fluoranthene | 252 | 253, 250 |
| Benzo[k]fluoranthene | 252 | 253, 250 |
| Benzo[a]pyrene | 252 | 253, 250 |
| Indeno[1,2,3-cd]pyrene | 276 | 277, 274 |
| Dibenz[a,h]anthracene | 278 | 279, 276 |
| Benzo[ghi]perylene | 276 | 277, 274 |
| This compound (IS) | 204 | 189 |
Visualizations
References
- 1. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. QuEChERS method development for the GC-MS analysis of polycyclic aromatic hydrocarbons in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the stability of 9-Methylanthracene-D12 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and reliable use of 9-Methylanthracene-D12 solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For maximum stability, this compound, whether in solid form or in solution, should be stored at low temperatures and protected from light to minimize degradation.[1] While some suppliers may suggest room temperature storage for the solid compound, storing it at 2-8°C or -20°C is a best practice for long-term stability, especially for solutions.[1][2] Always consult the manufacturer's certificate of analysis for any specific storage instructions.[1]
Q2: Which solvent should I use to prepare my this compound stock solution?
A2: High-purity aprotic solvents such as methanol, acetonitrile, or isooctane are recommended for preparing solutions of polycyclic aromatic hydrocarbons (PAHs) like this compound.[1][3] It is crucial to use a solvent in which the compound is readily soluble and which is appropriate for your analytical method (e.g., HPLC, GC-MS).
Q3: How long can I expect my this compound solutions to be stable?
A3: The stability of your solution is highly dependent on storage conditions. When stored properly (cold and protected from light), stock solutions in aprotic solvents can be stable for weeks to months.[1] However, PAHs in solution are known to be susceptible to photodegradation when exposed to light, particularly UV radiation.[4][5] 9-Methylanthracene, in particular, has been found to be one of the least stable methylanthracene derivatives.[3][5] It is best practice to prepare fresh working solutions from your stock solution as needed to minimize the risk of degradation.[1] One supplier suggests that the solid compound should be re-analyzed for chemical purity after three years.[2]
Q4: Is this compound susceptible to hydrogen/deuterium (H/D) exchange?
A4: H/D exchange is a potential issue for deuterated compounds, especially those with deuterium on heteroatoms or carbons adjacent to carbonyl groups.[1] For aromatic compounds like this compound, the deuterium atoms on the aromatic ring are generally stable. However, exposure to acidic or basic aqueous solutions or atmospheric moisture can potentially facilitate this exchange over time, diminishing isotopic enrichment.[1] To prevent this, use high-purity aprotic solvents and minimize exposure to moisture by, for example, flushing vials with an inert gas like nitrogen or argon.[1]
Troubleshooting Guide
Q1: I am observing inconsistent or inaccurate quantitative results. What could be the cause?
A1: Inconsistent quantitative results can stem from several factors:
-
Solution Degradation: 9-Methylanthracene is susceptible to photodegradation.[3][5] Ensure solutions are always protected from light and stored at low temperatures.[1] Prepare fresh working solutions for each experiment if possible.
-
Lack of Co-elution: A slight difference in chromatographic retention time between the deuterated standard and the non-deuterated analyte (an "isotope effect") can lead to differential matrix effects and inaccurate quantification.[1] To resolve this, you may need to adjust your chromatographic method to ensure co-elution.[1]
-
H/D Exchange: A loss of isotopic purity due to H/D exchange will lead to quantification errors.[1] This can be tested by incubating the standard in a blank matrix and analyzing it over time.[1] Ensure you are using aprotic solvents and minimizing moisture exposure.[1]
Q2: The signal intensity of my this compound standard is decreasing over time. Why is this happening?
A2: A decreasing signal intensity is a strong indicator of compound degradation.
-
Photodegradation: Exposure to ambient or UV light is a primary cause of degradation for PAHs.[4] Solutions left on a lab bench or in clear vials are particularly at risk. Always use amber vials or wrap clear vials in foil.
-
Thermal Degradation: While more stable than in solution, PAHs can degrade with heat.[6][7] Avoid leaving solutions at high temperatures for extended periods.
-
Adsorption: At very low concentrations, the compound may adsorb to the walls of the storage container. Preparing fresh dilutions can help mitigate this.[1]
Q3: I see unexpected peaks in the chromatogram of my standard solution. What are they?
A3: The appearance of new peaks likely indicates the formation of degradation products. Photo-oxidation is a significant degradation pathway for 9-methylanthracene.[3] Identified photoproducts can include anthracene-carbaldehydes, hydroxy compounds, 9,10-anthraquinone, and eventually benzoic acid.[3][4] If you observe these peaks, the solution has been compromised and should be discarded.
Data & Protocols
Table 1: Factors Influencing PAH Solution Stability
| Factor | Influence on Stability | Recommendation | Citation |
| Light Exposure | High | PAHs strongly absorb UV light, leading to rapid photodegradation. 9-Methylanthracene is particularly unstable. | [3][4][5] |
| Temperature | Moderate | Higher temperatures increase the rate of degradation. Stability is higher in solid form than in solution. | [6][7] |
| Solvent Type | Moderate | The rate of photodegradation can vary depending on the organic solvent used. | [4] |
| pH (in aqueous media) | High | Acidic or basic conditions can catalyze H/D exchange. Maintain a near-neutral pH if aqueous solutions are necessary. | [1] |
| Oxygen | Moderate | Photo-oxidation is a major degradation pathway. | [3] |
| Concentration | Low | Low concentration working solutions may be more susceptible to adsorption and relative degradation effects. | [1] |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing a 1 mg/mL stock solution and a 10 µg/mL working solution.
Materials:
-
This compound (solid)
-
High-purity, aprotic solvent (e.g., Methanol, Acetonitrile)
-
Class A volumetric flasks (e.g., 1 mL, 10 mL)
-
Amber glass vials with PTFE-lined caps
-
Analytical balance
-
Micropipettes
Procedure:
-
Equilibration: Allow the vial containing solid this compound to reach room temperature before opening to prevent moisture condensation.[1]
-
Weighing: Accurately weigh approximately 1 mg of the solid standard using an analytical balance.
-
Stock Solution Preparation (1 mg/mL):
-
Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask.[1]
-
Add a small amount of the chosen solvent to dissolve the solid completely.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Storage of Stock Solution: Transfer the stock solution to a labeled amber glass vial. Flush with nitrogen or argon before capping, if possible. Store in a freezer at -20°C.[1]
-
Working Solution Preparation (10 µg/mL):
-
Prepare working solutions fresh before each experiment.[1]
-
Allow the stock solution to warm to room temperature.
-
Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with your solvent.
-
Cap and invert several times to mix thoroughly.
-
-
Usage: Use the freshly prepared working solution for your analysis. Discard any unused portion of the working solution.
Experimental Protocol: Simple Stability Test
This protocol allows for a quick assessment of solution stability under your specific laboratory conditions.
Procedure:
-
Prepare a working solution of this compound at a concentration typical for your analyses.
-
Analyze the freshly prepared solution using your analytical method (e.g., LC-MS, GC-MS) to establish a baseline (T=0) peak area or concentration.
-
Aliquot the solution into two separate amber vials.
-
Condition 1 (Control): Store one vial under recommended conditions (-20°C, dark).
-
Condition 2 (Test): Store the second vial under the conditions you wish to test (e.g., on the lab bench at room temperature).
-
Re-analyze the solution from both vials at set time points (e.g., 4, 8, 24, and 48 hours).
-
Analysis: Compare the peak area of this compound at each time point to the T=0 baseline. A significant decrease in peak area or the appearance of new peaks in the "Test" condition indicates degradation.
Visualizations
References
Technical Support Center: Optimizing Chromatographic Separation of 9-Methylanthracene-D12 and its Analogs
Welcome to the technical support center for the chromatographic analysis of 9-Methylanthracene-D12 and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of this compound and its analogs?
The primary challenges stem from the structural similarity of these polycyclic aromatic hydrocarbons (PAHs). Key issues include:
-
Co-elution of Isomers: Structural isomers often have very similar retention times, making baseline separation difficult.[1]
-
Peak Tailing: Interactions between the analytes and the stationary phase, particularly with residual silanol groups in silica-based columns, can cause asymmetric peak shapes.[2]
-
Matrix Effects: Complex sample matrices (e.g., environmental or biological samples) can interfere with the analysis, leading to baseline noise and inaccurate quantification.
-
Analyte "Stickiness": PAHs are known to adhere to surfaces, which can lead to poor peak shape and carryover between injections.[3]
Q2: Which chromatographic technique is better for this analysis: HPLC or GC?
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable, and the choice depends on the specific application.
-
HPLC: Often preferred for its versatility and is commonly used with C18 or specialized PAH columns.[1] It is well-suited for separating complex mixtures of PAH isomers, especially when coupled with fluorescence or UV detectors.[4][5]
-
GC: Provides excellent resolution and sensitivity, particularly when coupled with a mass spectrometer (GC/MS).[6] It is ideal for volatile and thermally stable analogs. A 5% phenyl methylpolysysiloxane stationary phase is a common choice for GC analysis of PAHs.[7]
Q3: Why is a deuterated standard like this compound used?
Deuterated standards are used as internal standards for quantification. Since their chemical and physical properties are nearly identical to their non-deuterated counterparts, they co-elute and experience similar matrix effects. However, they are distinguishable by a mass spectrometer due to their higher mass. This allows for more accurate and precise quantification by correcting for sample loss during preparation and injection variability.[8]
Q4: What is the most critical factor for optimizing separation in HPLC?
The mobile phase composition is arguably the most critical factor.[9] Adjusting the solvent type (e.g., acetonitrile vs. methanol), solvent ratio (in reversed-phase HPLC), pH, and the use of additives can significantly alter selectivity and resolution.[10][11]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common chromatographic issues.
Problem 1: Poor Peak Resolution or Co-elution
Symptom: Two or more peaks are not baseline separated, making accurate integration and quantification impossible.
Troubleshooting Workflow:
Figure 1. Troubleshooting flowchart for poor peak resolution.
Problem 2: Peak Tailing
Symptom: Peaks are asymmetric with a "tail" extending from the peak maximum.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions [2] | Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of residual silanol groups on the stationary phase. This is especially important for analytes with acidic functional groups.[2] |
| Column Overload | Reduce the sample concentration or injection volume. Ensure the sample solvent is weaker than or equal to the initial mobile phase strength.[12] |
| Column Contamination/Aging | Flush the column with a strong solvent (refer to manufacturer's guide). If the problem persists, the column may be degraded and require replacement.[13] |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[12] |
Problem 3: Baseline Noise or Drift
Symptom: The chromatogram baseline is unstable, showing high-frequency noise, low-frequency wander, or a consistent drift.
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase [14] | Prepare fresh mobile phase using high-purity (HPLC or MS-grade) solvents.[12] Filter aqueous buffers through a 0.22 or 0.45 µm filter.[14] |
| Air Bubbles in the System | Degas the mobile phase thoroughly before and during use (online degasser). Purge the pump to remove any trapped air.[13] |
| Pump Malfunction | Check for leaks at pump seals and fittings. If pressure is fluctuating, the check valves may be dirty or faulty and require cleaning or replacement.[13] |
| Detector Issues | Ensure the detector lamp has sufficient energy. A contaminated flow cell can also cause noise; flush with an appropriate solvent like methanol or isopropanol.[12][15] |
Experimental Protocols
HPLC-UV/FLD Method for Separation of PAHs
This protocol is a general starting point for the separation of this compound and its analogs. Optimization will be required.
| Parameter | Condition | Rationale/Notes |
| Column | Specialized PAH Column (e.g., Agilent ZORBAX Eclipse PAH, Restek Pinnacle II PAH) or a high-quality C18 column (e.g., 150 x 4.6 mm, 3.5 µm).[1][4] | PAH-specific columns offer unique selectivity for isomeric separation.[1] |
| Mobile Phase A | HPLC-grade Water | |
| Mobile Phase B | HPLC-grade Acetonitrile | Acetonitrile generally provides better peak shape and lower backpressure than methanol for PAHs. |
| Gradient Program | Start at 50% B, ramp to 100% B over 20 minutes, hold for 5 minutes, return to 50% B and equilibrate for 5 minutes. | This gradient should be optimized. A shallower gradient can improve resolution of closely eluting compounds.[16] |
| Flow Rate | 1.0 mL/min | Adjusting the flow rate can impact resolution and analysis time.[10] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 5-10 µL | Keep volume minimal to avoid peak broadening.[12] |
| UV Detector | 254 nm | A common wavelength for aromatic compounds. A Diode Array Detector (DAD) can monitor multiple wavelengths. |
| Fluorescence Detector | Programmed excitation/emission wavelengths.[4] | Provides higher sensitivity and selectivity for many PAHs. Wavelengths must be optimized for specific analytes.[5] |
GC-MS Method for Separation of PAHs
This protocol is a starting point for the GC-MS analysis of volatile analogs.
| Parameter | Condition | Rationale/Notes |
| Column | Agilent J&W DB-5ms or DB-EUPAH (e.g., 30 m x 0.25 mm, 0.25 µm).[7] | These columns provide good selectivity for a wide range of PAHs. |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min. | Hydrogen can provide faster analysis but requires an appropriate MS source (e.g., Agilent HydroInert Source).[17] |
| Inlet | Splitless, 280 °C | Splitless injection is used for trace analysis to ensure the entire sample reaches the column. |
| Oven Program | Start at 80 °C (hold 1 min), ramp to 320 °C at 10 °C/min, hold for 5 minutes. | The temperature program must be optimized to separate target analytes from matrix interferences. |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | SIM mode increases sensitivity by monitoring only the specific m/z ions for the target analytes. |
Data Presentation
Illustrative Retention Time Data
The following table shows representative relative retention times for selected PAHs on different types of GC columns. Absolute retention times will vary by system and method.
| Compound | DB-5ms (5% Phenyl) [6] | SLB-PAHms (50% Phenyl) [6] |
| Naphthalene | 0.45 | 0.48 |
| Acenaphthene | 0.62 | 0.65 |
| Fluorene | 0.73 | 0.76 |
| Phenanthrene | 0.88 | 0.90 |
| Anthracene | 0.89 | 0.91 |
| 9-Methylanthracene | (Expected ~0.95-1.05) | (Expected ~0.98-1.08) |
| Pyrene | 1.00 | 1.00 |
| Chrysene | 1.45 | 1.43 |
| Benzo[a]pyrene | 1.80 | 1.75 |
| Data is illustrative and normalized to Pyrene for comparison of elution order. |
Logical Relationships in Method Development
The optimization of a chromatographic method involves balancing three key factors: Resolution, Analysis Time, and Signal Strength.
References
- 1. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. halocolumns.com [halocolumns.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 15. phenomenex.com [phenomenex.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. hpst.cz [hpst.cz]
Technical Support Center: 9-Methylanthracene-D12 Signal Suppression in Mass Spectrometry
Welcome to the technical support center for troubleshooting signal suppression of 9-Methylanthracene-D12 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem for this compound analysis?
A1: Signal suppression, also known as ion suppression, is the reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting matrix components.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1] When using this compound as an internal standard, signal suppression can lead to inaccurate quantification of the target analyte if the suppression affects the analyte and the internal standard differently.
Q2: I'm using a deuterated internal standard (this compound). Shouldn't this automatically correct for signal suppression?
A2: Ideally, a stable isotope-labeled internal standard like this compound co-elutes with the unlabeled analyte and experiences the same degree of ion suppression, allowing for accurate correction. However, this is not always the case. The "deuterium isotope effect" can cause a slight chromatographic separation between the analyte and the deuterated standard.[1] If this separation occurs in a region of the chromatogram with high matrix interference, the analyte and internal standard will experience different levels of suppression, leading to inaccurate results.[1]
Q3: What are the most common causes of signal suppression for polycyclic aromatic hydrocarbons (PAHs) like this compound?
A3: Common causes of signal suppression for PAHs in complex matrices such as plasma, urine, or environmental samples include:
-
Co-eluting matrix components: Lipids, proteins, salts, and other endogenous compounds can interfere with the ionization process.[2]
-
Ionization source: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) for PAHs.[3][4]
-
Mobile phase additives: Some additives, like trifluoroacetic acid (TFA), can cause significant ion suppression.[5]
-
Sample preparation: Inadequate cleanup of the sample can leave behind interfering matrix components.[6]
Q4: My this compound signal is inconsistent across my sample batch. What should I investigate?
A4: Inconsistent internal standard signal can be caused by several factors:
-
Variable matrix effects: Different samples within a batch may have varying compositions, leading to inconsistent suppression.
-
System contamination: Buildup of contaminants in the ion source or mass spectrometer can lead to fluctuating signal intensity. Regular cleaning and maintenance are crucial.
-
Injection issues: Inconsistent injection volumes will lead to variable signal.
-
Instability of the internal standard: While unlikely for this compound, ensure the stability of your stock and working solutions.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
If you are observing a significantly lower than expected or absent signal for this compound, follow this troubleshooting workflow.
Step-by-step guide:
-
Verify Mass Spectrometer Performance:
-
Directly infuse a solution of this compound into the mass spectrometer to confirm that the instrument is tuned correctly and detecting the ion of interest.
-
If no signal is observed, check tuning parameters, detector voltage, and for any instrument faults.
-
-
Check the LC System:
-
Ensure the LC pumps are delivering the correct flow rate and that the system pressure is stable.
-
Check for leaks in the system, particularly between the autosampler and the MS source.
-
Verify that the correct mobile phases are being used.
-
-
Evaluate Sample Preparation:
-
Review your sample preparation protocol for any potential errors.
-
Prepare a fresh sample and internal standard solution to rule out degradation or preparation errors.
-
Consider if the sample matrix is too concentrated, leading to extreme suppression. Diluting the sample may help.[4]
-
-
Optimize the LC-MS Method:
-
If the above steps do not resolve the issue, you may need to optimize your method to reduce matrix effects. This can include improving chromatographic separation, changing the ionization source, or enhancing sample cleanup.
-
Issue 2: Inconsistent or Poorly Reproducible this compound Signal
For issues with signal variability, the following workflow can help identify the root cause.
Step-by-step guide:
-
Verify Analyte and Internal Standard Co-elution:
-
Overlay the chromatograms of the unlabeled analyte and this compound.
-
Due to the deuterium isotope effect, a slight separation in retention time may be observed.[1] If this separation is significant and occurs in a region of ion suppression, it can lead to inconsistent results.
-
-
Perform a Post-Column Infusion Experiment:
-
This experiment will help identify regions of significant ion suppression in your chromatogram.
-
A constant flow of this compound is introduced into the LC eluent post-column. A drop in the baseline signal when a blank matrix is injected indicates a region of suppression.
-
-
Enhance Sample Cleanup:
-
If suppression is occurring at the retention time of your internal standard, consider improving your sample preparation to remove the interfering components.
-
Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[6]
-
-
Optimize Chromatography:
-
Adjust your chromatographic method (e.g., gradient, mobile phase composition, column chemistry) to move the elution of this compound to a cleaner region of the chromatogram.
-
Experimental Protocols
Representative LC-MS/MS Method for 9-Methylanthracene Analysis
This protocol is a general guideline and may require optimization for your specific application and matrix.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | APCI, positive ion mode |
| Corona Discharge | 4 µA |
| Capillary Temperature | 350 °C |
| MRM Transition | To be optimized for 9-Methylanthracene and this compound. As a starting point, monitor the molecular ions. |
Protocol for Post-Column Infusion Experiment
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Set up a T-junction to introduce the infusion solution into the LC eluent flow path between the analytical column and the mass spectrometer.
-
Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min).
-
Equilibrate the LC-MS system with the initial mobile phase conditions until a stable baseline signal for this compound is observed.
-
Inject a blank, extracted sample matrix.
-
Monitor the baseline signal of the infused this compound throughout the chromatographic run. A decrease in the signal indicates a region of ion suppression.
Quantitative Data Summary
The following tables provide representative data on the impact of sample preparation and matrix effects on the analysis of PAHs. While not specific to this compound, they illustrate common trends.
Table 1: Effect of Sample Preparation on Signal Suppression in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) * |
| Protein Precipitation | 95 ± 5 | 60 ± 15 |
| Liquid-Liquid Extraction (LLE) | 85 ± 8 | 85 ± 10 |
| Solid-Phase Extraction (SPE) | 90 ± 7 | 92 ± 8 |
*Matrix Effect (%) = (Peak area in matrix / Peak area in solvent) x 100. A value below 100% indicates ion suppression.
Table 2: Ion Suppression of a PAH Internal Standard in Various Biological Matrices (using SPE cleanup)
| Biological Matrix | Ion Suppression (%) * |
| Human Plasma | 12 ± 5 |
| Human Urine | 8 ± 4 |
| Rat Liver Homogenate | 25 ± 8 |
*Ion Suppression (%) = (1 - (Peak area in matrix / Peak area in solvent)) x 100.
Signaling Pathways and Workflows
The following diagram illustrates the factors contributing to signal suppression in the electrospray ionization (ESI) process.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
best practices for handling and storing 9-Methylanthracene-D12
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for handling and storing 9-Methylanthracene-D12. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and maintain a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1] There are varying recommendations for the precise storage temperature. While some suppliers suggest room temperature, others recommend refrigeration at 2-8°C. For long-term storage, refrigeration is the more cautious approach to minimize potential degradation. Always refer to the manufacturer's specific recommendations provided with the product.
Q2: Is this compound light-sensitive?
A2: Yes, 9-Methylanthracene and its deuterated isotopologues are known to be light-sensitive. Photodegradation can occur upon exposure to light. Therefore, it is crucial to store the compound in amber-colored vials or other opaque containers and to minimize exposure to light during handling and experimental procedures.[2]
Q3: What is the expected shelf life of this compound?
A3: The shelf life can vary depending on the supplier and storage conditions. However, as a general guideline, it is recommended to re-analyze the chemical purity of the compound after three years of storage.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, appropriate personal protective equipment should be worn, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
Q5: How should I dispose of this compound waste?
A5: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[1] It should not be flushed down the drain or disposed of in regular trash.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results (e.g., poor recovery, variable internal standard response) | Degradation of this compound due to improper storage or handling (exposure to light or heat). | 1. Verify Storage: Confirm that the compound has been stored in a cool, dark, and dry place. 2. Prepare Fresh Solutions: Prepare a fresh stock solution from the solid material. 3. Analytical Confirmation: Analyze the fresh solution and compare it to previous batches or a certified reference material if available. Look for the appearance of new peaks or a decrease in the main peak area/height in your chromatogram. 4. Minimize Exposure: During experiments, protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Appearance of unknown peaks in mass spectrometry or chromatography | Contamination of the sample or degradation of the this compound standard. | 1. Run a Blank: Analyze a solvent blank to rule out contamination from the solvent or instrument. 2. Analyze a Fresh Standard: Prepare and analyze a fresh solution of this compound to see if the unknown peaks are present. 3. Consider Degradation Products: If the unknown peaks are only present in older solutions or those exposed to light, they are likely degradation products. The photoproducts of 9-methylanthracene can be complex. |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | 9-Methylanthracene is generally soluble in organic solvents like cyclohexane, methanol, and acetonitrile. Ensure you are using a suitable solvent and consider gentle warming or sonication to aid dissolution. Always check the manufacturer's recommendations for solubility. |
| Isotopic exchange or unusual mass shifts in mass spectrometry | Although less common for a deuterated aromatic compound, interactions with certain solvents or reagents under specific experimental conditions could potentially lead to back-exchange. | 1. Review Solvent Choice: Ensure that the solvents and reagents used are compatible and will not facilitate hydrogen-deuterium exchange. 2. Control Experiments: Run control experiments without the analyte to check for any background interferences or unexpected reactions. |
Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | Room Temperature or 2-8°C | Varies by supplier |
| Long-term Stability | Re-analyze after 3 years | General recommendation |
| Light Sensitivity | Yes | Known property of methylanthracenes |
Experimental Protocols & Workflows
Standard Handling and Storage Workflow
The following workflow outlines the best practices for handling and storing this compound from receipt to disposal.
References
addressing co-elution issues with 9-Methylanthracene-D12
Welcome to the Technical Support Center for 9-Methylanthracene-D12. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding co-elution and other analytical challenges encountered during the use of this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a deuterated form of 9-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH). The replacement of hydrogen atoms with deuterium atoms increases its molecular weight, allowing it to be distinguished from the non-deuterated (native) form by mass spectrometry. It is primarily used as an internal standard in analytical chemistry for the quantification of 9-Methylanthracene and other related PAHs in various samples.
Q2: What are the common co-elution issues associated with this compound?
Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks. For this compound, the most common co-elution issues arise from:
-
Isomers: 1-Methylanthracene and 2-Methylanthracene are isomers of 9-Methylanthracene and often have very similar retention times.
-
Other PAHs: Other PAHs with similar molecular weights and polarities, such as Phenanthrene and Anthracene, can also co-elute.
-
Matrix Components: Complex sample matrices can contain compounds that interfere with the analysis.
Q3: Why is co-elution a problem when using a deuterated internal standard?
While mass spectrometry can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z), severe co-elution can still lead to inaccurate quantification due to:
-
Ion Suppression/Enhancement: High concentrations of co-eluting compounds can affect the ionization efficiency of the analyte and the internal standard in the mass spectrometer's ion source, leading to under- or overestimation.
-
Isobaric Interferences: In some cases, fragment ions from a co-eluting compound may have the same m/z as the ion being monitored for the analyte or internal standard.
Q4: Can this compound have a different retention time than native 9-Methylanthracene?
Yes, it is a known phenomenon called the "chromatographic isotope effect". Deuterated compounds can have slightly different retention times compared to their non-deuterated counterparts.[1] This is because the increased mass of deuterium can subtly alter the molecule's interaction with the stationary phase of the chromatography column. Typically, deuterated compounds elute slightly earlier than their native analogues.
Q5: What is isotopic exchange and can it affect my analysis with this compound?
Isotopic exchange, or H/D exchange, is a process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix. This can alter the mass of the internal standard, leading to quantification errors. While the deuterium atoms on the aromatic ring and the methyl group of this compound are generally stable under typical chromatographic conditions, exposure to highly acidic or basic conditions, or high temperatures, could potentially promote exchange.
Troubleshooting Guides
Problem 1: Poor chromatographic resolution between this compound and other PAHs.
Symptoms:
-
Overlapping or partially resolved peaks in the chromatogram.
-
Inconsistent peak integration.
-
Poor accuracy and precision in quantitative results.
Troubleshooting Workflow:
Troubleshooting Co-elution of PAHs
Detailed Steps:
-
Method Optimization (GC/HPLC):
-
GC Temperature Program: A slower temperature ramp will increase the time analytes spend in the column, often improving separation. Introducing isothermal holds at specific temperatures can also enhance the resolution of closely eluting compounds.
-
HPLC Mobile Phase Gradient: A shallower gradient (a slower increase in the percentage of the strong solvent) can improve the separation of complex mixtures.
-
-
Column Selection:
-
The choice of the stationary phase is critical for selectivity. If you are using a standard non-polar column (like a 5% phenyl-methylpolysiloxane), switching to a more polar column (e.g., a 50% phenyl-methylpolysiloxane or a specialized PAH column) can significantly alter the elution order and improve the resolution of isomers.[2]
-
Increasing the column length in GC provides more theoretical plates, leading to better separation. In HPLC, using a column with smaller particles can increase efficiency and resolution.
-
Problem 2: Inaccurate quantification despite using a deuterated internal standard.
Symptoms:
-
High variability in results.
-
Systematic over- or underestimation of the analyte concentration.
-
Poor linearity of the calibration curve.
Troubleshooting Workflow:
Troubleshooting Inaccurate Quantification
Detailed Steps:
-
Assess Matrix Effects:
-
Analyze a sample at several dilution levels. If the calculated concentration of the undiluted sample changes with the dilution factor, matrix effects are likely present.
-
A post-column infusion experiment can help identify regions of ion suppression or enhancement in your chromatogram.
-
-
Check for Isotopic Exchange:
-
Prepare a solution of this compound in your mobile phase and analyze it at different time points (e.g., 0, 4, 8, 24 hours) to see if the signal of the deuterated standard decreases over time, with a corresponding increase in a lower mass signal.
-
-
Verify Internal Standard Purity:
-
Inject a high-concentration solution of the this compound standard alone. In the mass spectrum, check for any signal at the m/z of the native 9-Methylanthracene. The presence of a significant signal indicates that the deuterated standard contains the unlabeled analyte as an impurity.
-
Experimental Protocols
Protocol 1: GC-MS Method for the Separation of Methylanthracene Isomers
This protocol is a general guideline and may require optimization for your specific instrument and sample matrix.
-
Gas Chromatograph (GC): Agilent 8890 GC or equivalent.
-
Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or a specialized PAH column (e.g., Rxi-PAH).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless injection at 280°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp 1: 25°C/min to 200°C.
-
Ramp 2: 5°C/min to 310°C, hold for 5 min.
-
-
MSD Parameters:
-
Transfer Line: 310°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
9-Methylanthracene: m/z 192 (quantifier), 191, 189 (qualifiers).
-
This compound: m/z 204 (quantifier).
-
-
Protocol 2: HPLC-FLD/UV Method for the Separation of PAHs
This protocol is a general guideline and may require optimization.
-
High-Performance Liquid Chromatograph (HPLC): Agilent 1260 Infinity II or equivalent with Fluorescence (FLD) and Diode Array (DAD/UV) detectors.
-
Column: Agilent ZORBAX Eclipse PAH, 4.6 x 150 mm, 3.5 µm or equivalent PAH-specific column.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 50% B
-
2-20 min: 50% to 100% B
-
20-25 min: 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
FLD: Excitation/Emission wavelengths programmed for optimal sensitivity for each PAH. For 9-Methylanthracene, typical excitation is around 254 nm and emission around 400 nm.
-
UV: 254 nm.
-
Data Presentation
Table 1: GC-MS Retention Times of Selected PAHs on a DB-5ms Column (Example Data)
| Compound | Retention Time (min) |
| Phenanthrene | 12.5 |
| Anthracene | 12.6 |
| 2-Methylanthracene | 14.1 |
| 1-Methylanthracene | 14.2 |
| 9-Methylanthracene | 14.5 |
| This compound | 14.48 |
Note: Retention times are approximate and will vary depending on the specific instrument and conditions.
Table 2: HPLC-FLD Wavelengths for Selected PAHs (Example Data)
| Compound | Excitation (nm) | Emission (nm) |
| Phenanthrene | 250 | 364 |
| Anthracene | 252 | 402 |
| 9-Methylanthracene | 254 | 400 |
References
Technical Support Center: Enhancing the Sensitivity of 9-Methylanthracene-D12 Detection
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of 9-Methylanthracene-D12.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a deuterated stable isotope-labeled internal standard. Its primary use is in quantitative analysis, particularly with mass spectrometry-based methods like GC-MS and LC-MS, to accurately determine the concentration of 9-Methylanthracene and other related polycyclic aromatic hydrocarbons (PAHs) in various samples.
Q2: Why am I observing a different retention time for this compound compared to the non-labeled 9-Methylanthracene?
A2: A slight shift in chromatographic retention time between a deuterated standard and its non-labeled counterpart is a known phenomenon called the "isotope effect". The substitution of hydrogen with heavier deuterium atoms can subtly alter the physicochemical properties of the molecule, leading to differences in its interaction with the chromatographic stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.
Q3: What are the most sensitive techniques for detecting this compound?
A3: For mass spectrometry, advanced ionization techniques can significantly enhance sensitivity. These include Atmospheric Pressure Photoionization (APPI), Atmospheric Pressure Chemical Ionization (APCI), and nanodroplet interfacial ionization (NII), which have been shown to improve detection limits for PAHs by 1-2 orders of magnitude compared to conventional methods.[1] For non-mass spectrometry-based detection, fluorescence spectroscopy is a highly sensitive method for anthracene derivatives.
Q4: Can I use this compound for applications other than as an internal standard?
A4: While its primary role is as an internal standard, deuterated compounds can also be used in metabolic studies to trace the biotransformation of the parent compound. However, the use of this compound in studying specific biological signaling pathways is not extensively documented.
Troubleshooting Guide
Issue 1: Poor Sensitivity and Low Signal-to-Noise Ratio
Symptoms:
-
The peak for this compound is barely distinguishable from the baseline noise.
-
Inconsistent signal intensity across replicate injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization Technique | For LC-MS, consider using APPI or APCI instead of Electrospray Ionization (ESI), as they are generally more efficient for non-polar compounds like PAHs.[2] Toluene can be used as a dopant in APPI to further enhance ionization.[2] For direct analysis of complex biological samples, nanodroplet interfacial ionization (NII) can provide attomole-level sensitivity.[3] |
| Inefficient Sample Preparation | Ensure your sample extraction method effectively removes interfering matrix components. For water samples, magnetic solid-phase extraction (MSPE) with materials like three-dimensional graphene aerogel and iron oxide nanoparticles can improve recovery.[4] For complex matrices like soil, ensure a thorough cleanup step is included in your protocol. |
| Incorrect Mass Spectrometer Parameters | Optimize MS parameters such as nebulizer gas flow, vaporizer temperature, and collision energy. For GC-MS/MS, using a pseudo multiple reaction monitoring (PMRM) mode, where both quadrupoles monitor the same m/z, can enhance sensitivity and specificity.[5] |
| Fluorescence Signal Quenching | If using fluorescence detection, ensure solvents are of spectroscopic grade and free from quenching impurities. The local molecular environment can also affect fluorescence lifetime and intensity. |
Issue 2: Chromatographic Peak Tailing or Splitting
Symptoms:
-
Asymmetrical peak shape with a "tail".
-
The peak appears as two or more merged peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC Inlet or Column | PAHs are known to be "sticky" and can interact with active sites in the GC system.[6] Regularly replace the GC inlet liner and use a liner with glass wool to facilitate vaporization.[7] If peak tailing persists, consider trimming the first few centimeters of the GC column. |
| Suboptimal GC Temperature Program | A slow temperature ramp can sometimes lead to peak broadening.[7] Optimize the oven temperature program to ensure the analyte moves through the column in a sharp band. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample. |
| Matrix Effects | Complex sample matrices can interfere with chromatography. Enhance the sample cleanup procedure to remove interfering compounds. |
Issue 3: Inaccurate Quantification and Poor Reproducibility
Symptoms:
-
High variability in calculated concentrations across a sample set.
-
Poor linearity of the calibration curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | Even with a deuterated internal standard, significant matrix effects can cause the analyte and the standard to experience different degrees of ion suppression or enhancement, leading to inaccurate results. Assess matrix effects by comparing the response of the analyte and standard in a neat solution versus a post-extraction spiked matrix sample. If differential effects are observed, improve the sample cleanup procedure. |
| Loss of Deuterium Label | In certain solvents or at high temperatures in the ion source, the deuterium atoms can exchange with hydrogen atoms from the surrounding environment (back-exchange). This can lead to an underestimation of the analyte concentration. Minimize the time samples are stored in protic solvents and investigate the stability of the standard under your analytical conditions. |
| Isotopic Impurity of the Standard | The deuterated standard may contain a small amount of the non-labeled analyte. This is especially problematic when quantifying very low levels of the native analyte. The isotopic purity should be known and accounted for in the calculations. |
| Inconsistent Internal Standard Response | In GC-MS, inconsistent vaporization of higher molecular weight PAHs can lead to poor internal standard reproducibility. Using a pulsed splitless injection can improve the transfer of analytes into the column.[6] |
Quantitative Data on Sensitivity Enhancement
The following table summarizes the limits of detection (LODs) achieved for PAHs using various sensitive analytical techniques. While data for this compound is not always specified, these values provide a benchmark for the sensitivity that can be achieved for this class of compounds.
| Technique | Compound Class | Achieved Limit of Detection (LOD) | Reference |
| LC-APCI-MS/MS | PAHs | 0.23 - 0.83 ng on-column | [8] |
| LC-ESI-MS/MS (with post-column derivatization) | PAHs | 0.16 - 0.84 ng on-column | [8] |
| Nanodroplet Interfacial Ionization (NII)-MS | PAHs | 2 - 20 pM (attomole level) | [3] |
| HPLC-APPI-HRMS (with dopant) | EU marker PAHs | 0.8 - 1.2 pg on-column | [2] |
| GC-MS/MS (PMRM mode) | PAHs in soil | 20 ng/g | [5] |
| HPLC with Fluorescence Detection | Anthracene in aqueous samples | 0.006 mg/L | [9] |
Experimental Protocols
Protocol 1: High-Sensitivity GC-MS/MS Analysis
This protocol is adapted for the analysis of this compound as an internal standard for PAH quantification.
-
Sample Preparation:
-
Perform a solvent extraction of the sample (e.g., soil, water).
-
Incorporate a cleanup step using silica gel or solid-phase extraction (SPE) to remove interferences.
-
Spike the final extract with a known concentration of this compound.
-
-
GC-MS/MS System:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Pulsed splitless injection at 320°C. Use a straight bore 4 mm liner with glass wool.[6]
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 5 min.
-
MS Transfer Line: 320°C.
-
Ion Source: Electron Ionization (EI) at 320°C.
-
MS Mode: Multiple Reaction Monitoring (MRM). For this compound, monitor the transition from the molecular ion (m/z 204.3) to a characteristic fragment ion.
-
Protocol 2: LC-APPI-MS/MS Analysis
This protocol is suitable for samples that are not amenable to GC analysis.
-
Sample Preparation:
-
Extract the sample and perform cleanup as described in the GC-MS/MS protocol.
-
Spike the final extract with this compound.
-
The final solvent should be compatible with reversed-phase chromatography (e.g., acetonitrile/water).
-
-
LC-MS/MS System:
-
LC Column: A C18 column designed for PAH analysis (e.g., Restek Pinnacle II PAH).[8]
-
Mobile Phase: Gradient elution with water and acetonitrile.
-
Ion Source: Atmospheric Pressure Photoionization (APPI) with toluene as a dopant.
-
MS Mode: Selected Reaction Monitoring (SRM) in positive ion mode. Monitor the transition for this compound.
-
Protocol 3: Fluorescence Spectroscopy Analysis
This protocol is for the direct detection of 9-Methylanthracene.
-
Sample Preparation:
-
Prepare a stock solution of 9-Methylanthracene in a spectroscopic grade solvent (e.g., cyclohexane) at approximately 1 mM.
-
Prepare working solutions by dilution to the micromolar range (1-10 µM) to prevent inner filter effects.
-
-
Instrumentation:
-
Spectrofluorometer: Equipped with a UV light source (e.g., Xenon lamp).
-
Excitation Wavelength: Set to the absorption maximum of 9-Methylanthracene, approximately 366 nm.[10]
-
Emission Wavelength: Scan the emission spectrum, with the expected maximum around 413 nm.[10]
-
For time-resolved fluorescence, a pulsed light source and a high-speed detector are required.
-
Visualizations
Caption: A typical experimental workflow for the quantitative analysis using this compound.
Caption: A decision tree for troubleshooting poor sensitivity in this compound detection.
References
- 1. Nanoliter atmospheric pressure photoionization-mass spectrometry for direct bioanalysis of polycyclic aromatic hydrocarbons - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Rapid and sensitive method for the determination of polycyclic aromatic hydrocarbons in soils using pseudo multiple reaction monitoring gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of polycyclic aromatic hydrocarbons by liquid chromatography/tandem mass spectrometry using atmospheric pressure chemical ionization or electrospray ionization with tropylium post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spectrum [9-Methyl Anthracene] | AAT Bioquest [aatbio.com]
resolving peak tailing for 9-Methylanthracene-D12 in chromatography
This guide provides troubleshooting solutions for peak tailing observed during the chromatographic analysis of 9-Methylanthracene-D12, a deuterated polycyclic aromatic hydrocarbon (PAH). The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak appears asymmetrical, with a trailing edge that extends from the main peak.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[1] For quantitative analysis of this compound, peak tailing can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and compromised analytical precision.[1][2]
Q2: Why am I seeing peak tailing specifically for this compound and other PAHs?
A2: While this compound is a non-polar compound, peak tailing can still occur, particularly in gas chromatography (GC). The primary causes often relate to "active sites" within the GC system. These are locations, such as exposed silanol groups (-Si-OH) on the surface of an untreated inlet liner, the column itself, or fittings, that can interact with analytes.[3] Although PAHs are non-polar, they can still undergo secondary interactions with these active sites, leading to adsorption and delayed elution, which manifests as peak tailing.[4] For later-eluting PAHs, issues like insufficient injector temperature can also be a cause.[2][5]
Q3: Can my injection technique cause peak tailing for this compound?
A3: Yes, injection technique is a critical factor.[6] Overloading the column with too much sample can saturate the stationary phase, leading to peak distortion and tailing.[1][6] For splitless injections, which are common for trace analysis of PAHs, an incorrect initial oven temperature can prevent proper focusing of the analyte band, also resulting in peak shape issues.[4]
Q4: Does the physical condition of the GC column matter?
A4: Absolutely. The physical integrity of the capillary column is crucial for good peak shape. A poorly cut column inlet, with jagged edges or silica shards, can create turbulence in the carrier gas flow path, trapping some analyte molecules and causing them to elute later, resulting in a tailing peak.[2][3][4] Similarly, improper column installation depth within the inlet can create unswept volumes, another common cause of tailing for all peaks in a chromatogram.[2][4]
Troubleshooting Guide for Peak Tailing
This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Step 1: Initial Diagnosis - All Peaks or Specific Peaks?
Q: Are all peaks in my chromatogram tailing, or is it specific to certain compounds like this compound?
A: This is the first and most important diagnostic question.
-
If all peaks are tailing: The problem is likely physical or related to the flow path. This suggests an issue with the column installation, a poor column cut, or a leak in the system.[3][4]
-
If only some peaks are tailing (especially polar or active compounds, and sometimes PAHs): The issue is more likely chemical, pointing towards active sites in the system or contamination.[3][7] For PAHs, this could also indicate issues with temperature settings or contamination buildup.[5]
Below is a troubleshooting workflow to guide your investigation.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. m.youtube.com [m.youtube.com]
calibration curve issues with 9-Methylanthracene-D12 as an internal standard
Welcome to the technical support center for the use of 9-Methylanthracene-D12 as an internal standard in analytical chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of 9-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH). In analytical methods, particularly gas chromatography-mass spectrometry (GC-MS), it serves as an excellent internal standard. Its chemical and physical properties are nearly identical to the non-deuterated analyte of interest, 9-Methylanthracene, but it has a different mass due to the deuterium atoms. This allows it to be distinguished by the mass spectrometer. Using a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and potential matrix effects, leading to more accurate and precise quantification.[1][2][3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored at room temperature in a well-ventilated, dry, and cool place.[5][6] It is important to keep the container tightly closed to prevent contamination.[5] While the compound is stable under these conditions, it is recommended to re-analyze for chemical purity after three years before use.[5]
Q3: What are the typical acceptance criteria for a calibration curve using this compound?
A3: A generally accepted criterion for linearity of a calibration curve is a coefficient of determination (R²) value of ≥ 0.99.[1][7] The calculated concentrations of the calibration standards should ideally be within ±15% of their nominal values, with a slightly wider acceptance of ±20% for the Lower Limit of Quantification (LLOQ).[1]
Troubleshooting Guides
Issue 1: Poor Linearity (R² < 0.99) in the Calibration Curve
Poor linearity in your calibration curve can arise from several factors, from standard preparation to instrumental issues.
Troubleshooting Steps:
Detailed Troubleshooting:
-
Standard Preparation: Inaccurate preparation of calibration standards is a frequent cause of non-linearity.
-
Action: Prepare a fresh set of calibration standards from a reliable stock solution. Double-check all dilution calculations and ensure that volumetric flasks and pipettes are properly calibrated.
-
-
Instrumental Issues: Active sites in the GC inlet, a contaminated liner, or a degraded column can lead to poor peak shape and non-linear responses.
-
Action: Clean the injector port and replace the liner. Condition the GC column according to the manufacturer's instructions. If the problem persists, consider replacing the column. Also, verify that the mass spectrometer is properly tuned.
-
-
Detector Saturation: At high concentrations, the detector response may become non-linear.
-
Action: Extend the upper limit of your calibration range to determine the point of saturation. If necessary, dilute your higher concentration standards or adjust the calibration range.
-
-
Inappropriate Weighting: For some assays, a simple linear regression may not be appropriate.
-
Action: Consider using a weighted linear regression (e.g., 1/x or 1/x²) to give more importance to the lower concentration standards where the error is expected to be smaller.[1]
-
Issue 2: High Variability in this compound Peak Area
Inconsistent peak areas for the internal standard across your analytical run can compromise the accuracy of your results.
Troubleshooting Steps:
Detailed Troubleshooting:
-
Inconsistent Internal Standard Spiking: The most common cause is the inconsistent addition of the internal standard solution to each sample and standard.
-
Action: Use a calibrated, positive-displacement pipette to add the internal standard. Ensure the internal standard is thoroughly mixed with the sample before any extraction or cleanup steps.
-
-
Sample Preparation Variability: Inconsistent recovery of the internal standard during sample extraction can lead to variable peak areas.
-
Action: Optimize your sample preparation method to ensure consistent and high recovery. Evaluate factors such as extraction solvent, pH, and mixing time.
-
-
GC Injector Problems: Issues with the autosampler syringe or a leaking septum can cause variable injection volumes.
-
Action: Inspect the syringe for bubbles or damage. Replace the septum in the GC inlet.
-
Issue 3: Signal Suppression or Enhancement (Matrix Effects)
Matrix effects occur when components in the sample matrix interfere with the ionization of the analyte and internal standard, leading to a decrease (suppression) or increase (enhancement) in the MS signal.[2][8] Even with a deuterated internal standard, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly or if the matrix affects their ionization differently.[9][10]
Troubleshooting Steps:
Detailed Troubleshooting:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components from the sample extract.
-
Action: Implement or optimize a sample cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
-
Chromatographic Separation: If interfering components cannot be removed, try to separate them chromatographically from the analyte and internal standard.
-
Action: Modify the GC temperature program or change to a column with a different stationary phase to improve resolution.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components that cause ion suppression or enhancement.
-
Action: Analyze a dilution of the sample extract. This is a simple way to assess if matrix effects are concentration-dependent.
-
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This helps to ensure that the standards and samples are affected by the matrix in the same way.[8]
Data Presentation
Table 1: Typical Acceptance Criteria for Calibration Curves
| Parameter | Acceptance Criteria | Common Range |
| Coefficient of Determination (R²) | ≥ 0.99 | 0.995 - 0.999 |
| Calibration Standard Accuracy | Within ±15% of nominal value | 85% - 115% |
| Lower Limit of Quantification (LLOQ) Accuracy | Within ±20% of nominal value | 80% - 120% |
| Internal Standard Peak Area RSD | ≤ 15% across the run | 5% - 15% |
Table 2: Troubleshooting Summary for Common Issues
| Issue | Potential Cause | Recommended Action |
| Poor Linearity (R² < 0.99) | Inaccurate standard preparation | Prepare fresh standards |
| Instrument contamination | Clean GC inlet and liner | |
| Detector saturation | Adjust calibration range | |
| High IS Variability | Inconsistent IS spiking | Use calibrated pipette, ensure mixing |
| Variable extraction recovery | Optimize sample preparation | |
| Injector issues | Perform injector maintenance | |
| Signal Suppression/Enhancement | Co-eluting matrix components | Improve sample cleanup (SPE, LLE) |
| Insufficient chromatographic separation | Modify GC method | |
| High concentration of matrix | Dilute sample extract |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL amber volumetric flask.[11]
-
Dissolve the solid in a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) and bring to volume.[11]
-
Stopper the flask and invert several times to ensure the solution is homogeneous.[11]
-
Store the stock solution at 4°C in an amber vial to protect it from light.[11]
-
-
Working Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the stock solution to achieve the desired working concentration. For example, pipette 100 µL of the 1 mg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the appropriate solvent.
-
Protocol 2: Preparation of Calibration Curve Standards
-
Analyte Stock Solution: Prepare a stock solution of the non-deuterated analyte (e.g., 9-Methylanthracene) in a similar manner to the internal standard stock solution.
-
Serial Dilutions: From the analyte stock solution, prepare a series of at least six to eight calibration standards with decreasing concentrations that cover the expected range of the samples.
-
Spiking with Internal Standard: To a fixed volume of each calibration standard, add a constant volume of the this compound working solution. For example, add 10 µL of a 1 µg/mL internal standard working solution to 90 µL of each calibration standard.[1]
-
Blank and Zero Samples: Prepare a "blank" sample containing only the matrix and a "zero" sample containing the matrix and the internal standard to check for interferences.[1]
Protocol 3: Sample Preparation and Analysis
-
Sample Spiking: To a known volume or weight of your sample, add the same constant amount of the this compound working solution as was added to the calibration standards.[11]
-
Extraction: Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).
-
Analysis: Analyze the prepared calibration standards, quality control samples, and unknown samples by GC-MS.
-
Data Processing: Construct the calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard. Use the resulting regression equation to calculate the concentration of the analyte in the unknown samples.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Internal standard - Wikipedia [en.wikipedia.org]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. This compound | CAS 6406-97-9 | LGC Standards [lgcstandards.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. myadlm.org [myadlm.org]
- 10. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 9-Methylanthracene-D12 and Other Deuterated PAH Internal Standards for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in the precise analysis of polycyclic aromatic hydrocarbons (PAHs), the selection of a suitable internal standard is a critical factor in achieving accurate and reliable quantitative results. This guide provides an objective comparison of 9-Methylanthracene-D12 with other commonly used deuterated PAH internal standards, supported by experimental data and detailed methodologies.
Deuterated stable isotope-labeled internal standards are the gold standard in mass spectrometry-based analysis of PAHs. Their physicochemical properties are nearly identical to their native counterparts, ensuring they behave similarly during sample extraction, cleanup, and chromatographic separation. This co-elution is crucial for compensating for matrix effects and variations in sample preparation, leading to more accurate and precise quantification.[1]
This guide focuses on the performance of this compound and compares it with other frequently used deuterated PAH internal standards, including Acenaphthene-D10, Phenanthrene-D10, Chrysene-D12, and Perylene-D12.
Performance Comparison of Deuterated PAH Internal Standards
Table 1: Comparison of Recovery Rates for Deuterated PAH Internal Standards
| Internal Standard | Typical Recovery Range (%) | Matrix Type(s) | Reference |
| This compound | Data not available in direct comparative studies | - | - |
| Acenaphthene-D10 | 70 - 130 | Water, Soil, Sediment | General Literature |
| Phenanthrene-D10 | 70 - 130 | Water, Soil, Sediment | General Literature |
| Chrysene-D12 | 81 - 116 | Food (Home Meal Replacement) | [2] |
| Perylene-D12 | 60 - 120 | Air, Soil, Sediment | General Literature |
Table 2: Linearity of Calibration Curves for Deuterated PAH Internal Standards
| Internal Standard | Typical Linearity (R²) | Concentration Range | Reference |
| This compound | Data not available in direct comparative studies | - | - |
| Acenaphthene-D10 | > 0.995 | Analyte dependent | General Literature |
| Phenanthrene-D10 | > 0.995 | Analyte dependent | General Literature |
| Chrysene-D12 | > 0.99 | 1 - 20 µg/kg | [2] |
| Perylene-D12 | > 0.995 | Analyte dependent | General Literature |
Experimental Protocols
A robust analytical method is essential for the accurate quantification of PAHs. The following is a detailed methodology for the analysis of PAHs in a solid matrix (e.g., food, soil, sediment) using gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards.
Experimental Workflow for PAH Analysis
Caption: Experimental workflow for PAH analysis using GC-MS.
Detailed Methodologies
1. Sample Preparation:
-
Homogenization: Solid samples should be homogenized to ensure uniformity.
-
Internal Standard Spiking: A known amount of a deuterated internal standard mixture (including this compound, Acenaphthene-D10, Phenanthrene-D10, Chrysene-D12, and Perylene-D12) in a suitable solvent is added to the homogenized sample prior to extraction.
-
Extraction: The spiked sample is extracted with an appropriate solvent system, such as hexane:acetone (1:1, v/v), using techniques like sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).
-
Cleanup: The extract is cleaned up using solid-phase extraction (SPE) with a silica gel cartridge to remove interfering compounds.
-
Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume of 1 mL.
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.
-
GC Column: A capillary column suitable for PAH analysis, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Injector: Splitless injection is typically used to enhance sensitivity.
-
Oven Temperature Program: A suitable temperature program is employed to achieve good separation of the target PAHs. An example program is: start at 60°C (hold for 2 min), ramp to 300°C at 10°C/min (hold for 10 min).
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Mass Spectrometer: The mass spectrometer is operated in the electron ionization (EI) mode. Data is acquired in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target PAHs and their deuterated internal standards.
3. Calibration and Quantification:
-
Calibration Standards: A series of calibration standards are prepared containing known concentrations of the target PAHs and a constant concentration of the deuterated internal standard mix.
-
Calibration Curve: A calibration curve is generated for each PAH by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: The concentration of each PAH in the sample extract is determined using the generated calibration curve.
Logical Relationship of Internal Standard-Based Quantification
The use of an internal standard is fundamental to accurate quantification in chromatography. The following diagram illustrates the logical relationship in this process.
Caption: Logic of internal standard-based quantification.
Conclusion
The selection of an appropriate deuterated internal standard is a critical step in the development of robust and reliable methods for PAH analysis. While direct comparative performance data for this compound is limited in the readily available literature, its structural similarity to other PAHs suggests it is a suitable candidate for use as an internal standard. Other deuterated standards like Acenaphthene-D10, Phenanthrene-D10, Chrysene-D12, and Perylene-D12 have demonstrated good performance in terms of recovery and linearity in various matrices.
Ultimately, the choice of the most appropriate internal standard, or a suite of standards, will depend on the specific PAHs being targeted, the complexity of the sample matrix, and the analytical method employed. The use of deuterated internal standards is indispensable for achieving high-quality, reliable data in PAH analysis. It is recommended that laboratories validate the performance of their chosen internal standards within their specific matrices and analytical systems.
References
A Comparative Guide to the Validation of Analytical Methods Using 9-Methylanthracene-D12 and its Alternatives for PAH Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 9-Methylanthracene-D12 and other commonly used deuterated polycyclic aromatic hydrocarbon (PAH) internal standards in the validation of analytical methods. The use of stable isotope-labeled internal standards is a cornerstone of accurate and reliable quantification in complex matrices, particularly for methods employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). By mimicking the physicochemical properties of the target analytes, these standards effectively compensate for variations in sample preparation, injection volume, and instrument response.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards, where hydrogen atoms are replaced by their stable isotope, deuterium, are considered the "gold standard" in quantitative analysis.[1][2] Their near-identical chemical behavior to the unlabeled analyte ensures they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[2] This minimizes inaccuracies arising from matrix effects and ensures high precision and accuracy in the final results.
While specific quantitative data for this compound is limited in publicly available validation studies, its performance is expected to be comparable to other deuterated PAHs of similar molecular weight and structure, such as Chrysene-d12 and Benzo[a]pyrene-d12. These compounds are frequently used as internal standards in the analysis of PAHs in various matrices, including food, environmental, and biological samples.
Performance Comparison of Deuterated Internal Standards
The following tables summarize key performance metrics for commonly used deuterated internal standards in PAH analysis. This data, compiled from various method validation studies, demonstrates the typical performance characteristics that can be expected when using a deuterated internal standard like this compound.
Table 1: GC-MS Method Validation Data for PAH Analysis using Deuterated Internal Standards
| Parameter | Chrysene-d12 | Benzo[a]pyrene-d12 | Expected Performance of this compound |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Recovery (%) | 81.09 - 116.42 | 80.03 - 119.65 | 80 - 120 |
| Precision (RSD %) | 0.07 - 10.73 | < 15 | < 15 |
| LOD (µg/kg) | 0.03 - 0.15 | 0.09 - 0.44 | Similar low µg/kg range |
| LOQ (µg/kg) | 0.09 - 0.44 | 0.09 - 0.44 | Similar low µg/kg range |
Data compiled from studies on home meal replacement products and other complex matrices.[3]
Table 2: Comparison of Deuterated vs. Non-Deuterated Internal Standards
| Parameter | Deuterated Internal Standard (e.g., Chrysene-d12) | Non-Deuterated Internal Standard (e.g., Structural Analog) |
| Co-elution | Nearly identical retention time to analyte | Different retention time |
| Matrix Effect Compensation | High | Moderate to Low |
| Accuracy | High | Can be compromised by differential matrix effects |
| Precision | High | Generally lower |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative experimental protocols for the analysis of PAHs using deuterated internal standards.
Experimental Protocol 1: Analysis of PAHs in Food Matrices by GC-MS
This protocol is adapted from a method for the determination of PAHs in home meal replacement products.[3]
1. Sample Preparation:
-
Weigh 10 g of the homogenized sample into a flask.
-
Spike the sample with a known amount of the deuterated internal standard solution (e.g., this compound, Chrysene-d12, or Benzo[a]pyrene-d12).
-
Add 100 mL of 1 M ethanolic potassium hydroxide solution for saponification.
-
Reflux the mixture at 80°C for 3 hours.
-
After cooling, filter the solution.
-
Perform a liquid-liquid extraction of the filtrate with a suitable organic solvent (e.g., n-hexane).
-
Wash the organic extract with water to remove any remaining base.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 310°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp to 290°C at 10°C/min.
-
Hold at 290°C for 5 min.
-
-
MS Detector:
-
Ion Source Temperature: 250°C.
-
Quadrupole Temperature: 150°C.
-
Mode: Selected Ion Monitoring (SIM) using characteristic ions for each PAH and deuterated internal standard.
-
Experimental Protocol 2: Analysis of PAHs in Environmental Samples (Soil) by GC-MS
This protocol is a general procedure for the analysis of PAHs in soil.[4]
1. Sample Preparation:
-
Air-dry the soil sample and sieve to remove large debris.
-
Weigh 10 g of the homogenized soil into an extraction thimble.
-
Spike the sample with the deuterated internal standard solution.
-
Mix the sample with anhydrous sodium sulfate to remove moisture.
-
Perform a Soxhlet extraction for 16-24 hours using a suitable solvent (e.g., hexane/acetone mixture).
-
Concentrate the extract using a rotary evaporator.
-
Clean up the extract using solid-phase extraction (SPE) with a silica gel or Florisil cartridge to remove interferences.
-
Elute the PAHs from the SPE cartridge with an appropriate solvent mixture.
-
Concentrate the final eluate to 1 mL.
2. GC-MS Analysis:
-
The GC-MS conditions would be similar to those described in Protocol 1, with potential modifications to the oven temperature program to optimize the separation of PAHs based on the specific soil matrix.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the validation of analytical methods using deuterated internal standards.
References
- 1. hpst.cz [hpst.cz]
- 2. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]
A Guide to Inter-Laboratory Comparison of 9-Methylanthracene-D12 Quantification
For researchers, scientists, and drug development professionals engaged in quantitative analysis, ensuring the accuracy, reliability, and comparability of data across different laboratories is paramount. This guide provides a framework for conducting an inter-laboratory comparison for the quantification of 9-Methylanthracene-d12, a deuterated polycyclic aromatic hydrocarbon (PAH) commonly used as an internal standard. While direct inter-laboratory comparison data for this compound is not publicly available, this document outlines a standardized approach and presents hypothetical data to illustrate the evaluation process.
The Importance of Inter-Laboratory Comparison
Inter-laboratory comparison studies are a crucial component of quality assurance in analytical measurements.[1] They allow individual laboratories to assess their analytical performance against their peers, identify potential systematic errors, and take corrective actions to improve the quality of their results.[1] The use of proficiency testing, where a central body distributes identical samples to multiple laboratories, is a common method for these comparisons.[2][3] Performance is often evaluated using statistical measures like Z-scores, which indicate how far a laboratory's result is from the consensus value.[2]
This compound is frequently utilized as an internal standard in the analysis of PAHs and other organic compounds.[4] Its chemical and physical properties are very similar to its non-deuterated counterpart, 9-methylanthracene, allowing it to mimic the behavior of the analyte during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response.[4][5] Accurate quantification of the internal standard itself is fundamental to the accuracy of the final analyte concentration.
Proposed Inter-Laboratory Comparison Study Protocol
This section outlines a detailed methodology for a proposed inter-laboratory study on the quantification of this compound.
Study Design and Logistics
An effective inter-laboratory comparison begins with a robust study design. The following workflow outlines the key stages of the process.
Caption: Workflow of the proposed inter-laboratory comparison study.
1. Preparation of Test Materials:
-
A stock solution of this compound (CAS: 6406-97-9) in a suitable solvent like acetonitrile would be prepared.[6][7][8]
-
From this stock, several batches of test materials at different concentration levels (e.g., low, medium, and high) would be created.
-
The homogeneity and stability of these materials must be confirmed prior to distribution to ensure that all participants receive identical samples.
2. Participating Laboratories:
-
A call for participation would be issued to relevant laboratories in the research, commercial, and regulatory sectors.
-
Anonymity of participants would be maintained in the final report through the use of unique laboratory codes.
3. Analytical Instructions:
-
Participants would be instructed to quantify the this compound concentration in the provided samples using their routine analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Laboratories would be required to report their results in a standardized format, including the mean concentration, standard deviation, and number of replicate measurements for each sample.
Recommended Analytical Protocol: GC-MS
While laboratories should use their validated in-house methods, the following provides a generalized protocol for the quantification of this compound by GC-MS.
Caption: Typical analytical workflow for this compound quantification.
1. Sample Preparation:
-
Dilute the received sample gravimetrically or volumetrically as needed to fall within the calibrated range of the instrument.
2. GC-MS Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Injector: Splitless mode.
-
Oven Program: A temperature gradient suitable for the elution of PAHs (e.g., initial temperature of 60°C, ramped to 300°C).
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The molecular ion of this compound (m/z 204.33) would be a primary target ion.[6]
-
3. Calibration:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Generate a calibration curve by plotting the instrument response against the concentration of the standards.
4. Quantification:
-
Inject the prepared samples into the GC-MS.
-
Identify and integrate the peak corresponding to this compound.
-
Calculate the concentration in the sample using the generated calibration curve.
Data Presentation and Performance Evaluation
The data from the participating laboratories would be compiled and analyzed to determine the consensus value for each test material and to evaluate the performance of each laboratory.
Hypothetical Quantitative Data
The following table summarizes hypothetical results from an inter-laboratory comparison for two samples with different concentrations of this compound.
| Laboratory ID | Sample A Reported Conc. (µg/mL) | Sample B Reported Conc. (µg/mL) |
| Lab 01 | 9.85 | 48.5 |
| Lab 02 | 10.12 | 50.8 |
| Lab 03 | 9.55 | 47.1 |
| Lab 04 | 11.50 | 55.2 |
| Lab 05 | 10.05 | 49.9 |
| Lab 06 | 9.92 | 50.1 |
| Lab 07 | 9.78 | 49.2 |
| Lab 08 | 10.21 | 51.5 |
Performance Evaluation: Z-Scores
The performance of each laboratory is typically evaluated using Z-scores, calculated as follows:
Z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (the consensus concentration from all laboratories).
-
σ is the target standard deviation for proficiency assessment.
The interpretation of Z-scores is generally as follows:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
Summary of Performance (Hypothetical)
| Laboratory ID | Sample A Z-Score | Sample B Z-Score | Performance Summary |
| Assigned Value (X) | 10.00 µg/mL | 50.00 µg/mL | |
| Target SD (σ) | 0.50 µg/mL | 2.50 µg/mL | |
| Lab 01 | -0.30 | -0.60 | Satisfactory |
| Lab 02 | 0.24 | 0.32 | Satisfactory |
| Lab 03 | -0.90 | -1.16 | Satisfactory |
| Lab 04 | 3.00 | 2.08 | Unsatisfactory |
| Lab 05 | 0.10 | -0.04 | Satisfactory |
| Lab 06 | -0.16 | 0.04 | Satisfactory |
| Lab 07 | -0.44 | -0.32 | Satisfactory |
| Lab 08 | 0.42 | 0.60 | Satisfactory |
Conclusion
This guide provides a comprehensive framework for establishing an inter-laboratory comparison for the quantification of this compound. By adopting standardized protocols for sample preparation, analysis, and data evaluation, laboratories can gain valuable insights into their performance, enhance the reliability of their data, and contribute to greater consistency across the scientific community. Regular participation in such proficiency testing schemes is a hallmark of a laboratory's commitment to quality and is essential for producing robust and defensible analytical results.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. benchmark-intl.com [benchmark-intl.com]
- 3. 9. Proficiency testing [eurachem.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | CAS 6406-97-9 | LGC Standards [lgcstandards.com]
- 7. This compound | TRC-M258911-10MG | LGC Standards [lgcstandards.com]
- 8. This compound [shop.chiron.no]
A Researcher's Guide to Certified Reference Materials: 9-Methylanthracene-D12 for PAH Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) is paramount. The choice of a suitable internal standard is a critical factor in achieving reliable and reproducible results in chromatographic analysis. This guide provides an objective comparison of 9-Methylanthracene-D12, a deuterated certified reference material (CRM), with other commonly used deuterated PAH internal standards. This comparison is supported by a summary of available data and a detailed experimental protocol.
Comparison of this compound Certified Reference Materials
The selection of a CRM provider is a crucial first step in ensuring the quality of analytical standards. Below is a comparison of this compound CRMs from various suppliers based on publicly available information.
| Supplier | Product Number | Purity | Format |
| LGC Standards | CDN-D-0611 | 98 atom % D, min 98% Chemical Purity[1] | Neat |
| CDN Isotopes | D-0611 | 98 atom % D[2] | Neat |
| Pharmaffiliates | PA PST 010160 | High Purity (specifics not detailed) | Not specified |
| Chromatographic Specialties Inc. | - | Not specified | 1000 µg/mL in isooctane |
| Chiron | C0391.15-K-IO | Not specified | Not specified |
Performance Comparison with Alternative Deuterated PAH Internal Standards
| Internal Standard | Typical Recovery (%) | Linearity (R²) | Key Considerations |
| This compound | Data not readily available in comparative studies. | Data not readily available in comparative studies. | Structurally similar to methylated PAHs, which can be advantageous for their analysis. |
| Chrysene-d12 | 81.09 - 116.42[4] | >0.99[4] | A commonly used internal standard for a wide range of PAHs.[1][4] |
| Phenanthrene-d10 | Good stability of response factor over time.[3] | >0.998[1] | Suitable for the analysis of 3-ring PAHs. |
| Benzo[a]pyrene-d12 | 81.09 - 116.42[4] | >0.99[4] | Often used for the analysis of larger, more carcinogenic PAHs. |
| Perylene-d12 | Good stability of response factor over time.[3] | Not specified | Another common choice for higher molecular weight PAHs. |
| Acenaphthene-d10 | Good stability of response factor over time. | >0.998[1] | Useful for the analysis of smaller, more volatile PAHs. |
| Naphthalene-d8 | Good stability of response factor over time. | >0.998[1] | Ideal for the quantification of volatile 2-ring PAHs. |
Note: The performance of an internal standard is highly dependent on the specific analytical method, sample matrix, and instrumentation used. The data presented here are for comparative purposes and may not be directly transferable to all applications.
Experimental Protocol: Quantification of PAHs using GC-MS with a Deuterated Internal Standard
This section outlines a general experimental protocol for the analysis of PAHs in a solid matrix (e.g., soil, sediment) using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard such as this compound.
1. Sample Preparation and Extraction
-
Homogenization: The solid sample should be homogenized to ensure representativeness. This can be achieved by air-drying, sieving, and grinding.
-
Spiking with Internal Standard: A known amount of the this compound internal standard solution is added to a pre-weighed aliquot of the homogenized sample.
-
Extraction: The PAHs and the internal standard are extracted from the sample matrix using a suitable technique such as Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) with an appropriate solvent (e.g., hexane, dichloromethane, or a mixture).
-
Cleanup: The extract may require a cleanup step to remove interfering co-extracted compounds. This can be performed using solid-phase extraction (SPE) with silica or Florisil cartridges.
-
Concentration: The cleaned extract is concentrated to a final volume, typically 1 mL, using a gentle stream of nitrogen.
2. Instrumental Analysis
-
Gas Chromatography (GC):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of PAHs.
-
Injection: A splitless injection is commonly used to ensure the transfer of trace-level analytes onto the column.
-
Oven Temperature Program: A temperature gradient is employed to separate the PAHs based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 320°C), and hold for a period to ensure elution of all analytes.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron ionization (EI) is the standard ionization technique for PAH analysis.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target PAHs and the internal standard.
-
3. Quantification
The concentration of each target PAH is determined using the internal standard method. A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the target PAHs and a constant concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in the sample is then calculated from its peak area ratio using the calibration curve.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the principle of internal standard quantification, the following diagrams are provided.
References
A Researcher's Guide to Internal Standards in Complex Matrices: Evaluating 9-Methylanthracene-D12
In the precise quantification of polycyclic aromatic hydrocarbons (PAHs) across diverse and complex sample matrices, the choice of a suitable internal standard is paramount to achieving accurate and reliable results. For researchers, scientists, and professionals in drug development, deuterated PAHs have become the gold standard in analytical chemistry. This guide provides a comprehensive comparison of the expected performance of 9-Methylanthracene-D12, benchmarked against other commonly used deuterated PAH internal standards, supported by experimental data from various applications.
Deuterated stable isotope-labeled internal standards (SIL-ISs) are favored because their physicochemical properties are nearly identical to their native counterparts.[1] This ensures they co-elute and behave similarly during sample extraction, cleanup, and chromatographic separation, effectively compensating for matrix effects and variations in sample preparation.[1] While specific performance data for this compound is not extensively detailed in readily available literature, its performance can be inferred from the well-documented use of other deuterated PAHs in similar applications.
Performance Comparison of Deuterated PAH Internal Standards
The efficacy of an internal standard is evaluated based on key performance indicators such as recovery rates and the linearity of calibration curves. The following tables summarize typical performance data for commonly used deuterated PAH internal standards across various matrices, providing a benchmark for the expected performance of this compound.
Table 1: Performance of Deuterated Internal Standards in Food Matrices
| Internal Standard | Matrix | Analytical Method | Recovery (%) | Linearity (R²) | Reference |
| Chrysene-d12 | Home Meal Replacement | GC-MS | 81.09 - 116.42 | > 0.99 | [2] |
| Benzo[a]pyrene-d12 | Home Meal Replacement | GC-MS | 81.09 - 116.42 | > 0.99 | [2] |
| Chrysene-d12 | Edible Oils | GC-MS | Not Specified | > 0.999 | |
| 1-Hydroxypyrene-d9 | Not Specified | LC-MS/MS | > 80 | Not Specified | [3] |
Table 2: Performance of Deuterated Internal Standards in Environmental Matrices
| Internal Standard | Matrix | Analytical Method | Recovery (%) | Linearity (R²) | Reference |
| Benzo[a]pyrene-d12 | Drinking Water | GC-MS | 60 - 130 | > 0.998 | [4] |
| Indeno[1,2,3-cd]pyrene-d12 | Drinking Water | GC-MS | 60 - 130 | > 0.998 | [4] |
| Chrysene-d12 | Drinking Water | GC-MS | 60 - 130 | > 0.998 | [4] |
| Naphthalene-d8 | Sediment | GC-MS | Not Specified | Not Specified | [5] |
| Acenaphthene-d10 | Sediment | GC-MS | Not Specified | Not Specified | [5] |
| Phenanthrene-d10 | Sediment | GC-MS | Not Specified | Not Specified | [5] |
| Chrysene-d12 | Sediment | GC-MS | Not Specified | Not Specified | [5] |
| Perylene-d12 | Sediment | GC-MS | Not Specified | Not Specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the analysis of PAHs using deuterated internal standards in different matrices.
Protocol 1: Analysis of PAHs in Sediment Samples
-
Sample Preparation:
-
Freeze-dry and sieve the sediment sample.
-
Weigh 1-10 g of the homogenized sediment into an extraction vessel.
-
-
Spiking:
-
Add a known amount of this compound and other deuterated PAH internal standards (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12) to the sample.[5]
-
-
Extraction:
-
Perform pressurized fluid extraction or Soxhlet extraction with a suitable solvent (e.g., hexane/acetone).
-
-
Cleanup:
-
The extract is concentrated and cleaned up using solid-phase extraction (SPE) with silica gel or Florisil to remove interferences.
-
-
Analysis:
-
Analyze the cleaned extract by Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.
-
-
Quantification:
-
Quantify the target PAHs by comparing their peak areas to the peak areas of the corresponding deuterated internal standards using a calibration curve.[1]
-
Protocol 2: Analysis of PAHs in Water Samples
-
Sample Collection:
-
Collect a 1 L water sample in a clean, amber glass bottle.
-
-
Spiking:
-
Add a known amount of this compound and other deuterated internal standards to the water sample.
-
-
Extraction:
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol and water.
-
Pass the water sample through the cartridge.
-
Elute the PAHs with a suitable solvent (e.g., dichloromethane).
-
-
Analysis:
-
Concentrate the eluate and analyze by GC-MS or High-Performance Liquid Chromatography (HPLC) with fluorescence or MS detection.
-
-
Quantification:
-
Calculate the concentration of each PAH using the internal standard calibration method.
-
Visualizing the Workflow
To illustrate the logical flow of using a deuterated internal standard like this compound for accurate quantification, the following diagrams outline the experimental workflow and the principle of isotope dilution.
Caption: Experimental workflow for PAH analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS [mdpi.com]
A Comparative Guide to the Cross-Validation of 9-Methylanthracene-D12 with Non-Deuterated Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 9-Methylanthracene, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of the performance of a deuterated internal standard, 9-Methylanthracene-D12, against a non-deuterated analogue when used for the quantification of 9-Methylanthracene by Gas Chromatography-Mass Spectrometry (GC-MS).
The use of stable isotope-labeled internal standards, such as this compound, is widely regarded as the gold standard in analytical chemistry. This is due to their ability to closely mimic the behavior of the target analyte throughout the entire analytical process, from sample extraction to detection. This mimicry allows for the effective compensation of variations in extraction efficiency, instrument response, and matrix effects, ultimately leading to more precise and accurate results.
Performance Comparison of Internal Standards
The following table summarizes the expected key performance metrics from a cross-validation study comparing this compound and a non-deuterated internal standard for the quantitative analysis of 9-Methylanthracene. The data presented is illustrative of the typical performance enhancements observed when employing a deuterated standard.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Standard (e.g., another PAH) |
| Linearity (Coefficient of Determination, r²) | > 0.999 | 0.990 - 0.995 |
| Accuracy (Recovery, %) | 95 - 105% | 80 - 120% |
| Precision (Relative Standard Deviation, %RSD) | < 5% | < 15% |
| Limit of Quantification (LOQ) | Lower | Higher |
| Matrix Effect Compensation | Excellent | Moderate to Poor |
As the table illustrates, the use of this compound is expected to result in a calibration curve with superior linearity, significantly better accuracy and precision, and a lower limit of quantification. The most notable advantage is the enhanced compensation for matrix effects, which are a common source of error in the analysis of complex samples.
Experimental Protocols
A rigorous cross-validation study is essential to empirically determine the optimal internal standard for a specific application. Below is a detailed methodology for a typical cross-validation experiment.
Objective
To compare the performance of this compound and a non-deuterated internal standard for the quantification of 9-Methylanthracene in a representative sample matrix by GC-MS.
Materials and Reagents
-
9-Methylanthracene analytical standard
-
This compound certified reference material
-
Non-deuterated internal standard (e.g., another polycyclic aromatic hydrocarbon not present in the sample)
-
High-purity solvents (e.g., hexane, dichloromethane)
-
Representative blank matrix (e.g., soil extract, plasma)
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Volumetric flasks and pipettes
Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of 9-Methylanthracene, this compound, and the non-deuterated internal standard in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of at least six calibration standards by spiking the blank matrix with varying concentrations of 9-Methylanthracene.
-
Internal Standard Spiking: Divide the calibration standards into two sets. To one set, add a constant concentration of this compound. To the second set, add a constant concentration of the non-deuterated internal standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
Sample Preparation
The sample preparation method will depend on the matrix. A generic liquid-liquid extraction protocol is described below:
-
To 1 mL of the spiked matrix sample, add the appropriate internal standard.
-
Add 5 mL of an extraction solvent (e.g., dichloromethane).
-
Vortex for 2 minutes and centrifuge for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
GC-MS Analysis
-
Column: A suitable capillary column for PAH analysis (e.g., DB-5ms).
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for 9-Methylanthracene, this compound, and the non-deuterated internal standard.
Data Analysis
-
Construct two separate calibration curves by plotting the peak area ratio of 9-Methylanthracene to the internal standard against the concentration of 9-Methylanthracene for each set of standards.
-
Determine the linearity (r²) of each calibration curve.
-
Calculate the concentration of 9-Methylanthracene in the QC samples using both calibration curves.
-
Determine the accuracy (% recovery) and precision (%RSD) for each internal standard.
Visualizing the Cross-Validation Workflow and Rationale
To better illustrate the experimental design and the underlying principles, the following diagrams are provided.
Caption: Workflow for the cross-validation of internal standards.
Caption: Rationale for using a deuterated internal standard.
A Researcher's Guide to the Isotopic Purity of 9-Methylanthracene-D12
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated standards is a critical factor in the accuracy and reliability of quantitative analyses. This guide provides a comprehensive comparison of 9-Methylanthracene-D12 with alternative deuterated polycyclic aromatic hydrocarbons (PAHs), supported by experimental protocols for assessing isotopic purity.
This document outlines the methodologies for evaluating the isotopic enrichment of this compound and compares its performance with other commonly used deuterated PAH standards, including Anthracene-D10, Pyrene-D10, and Chrysene-D12. The information presented here is intended to assist researchers in selecting the most appropriate internal standard for their specific analytical needs.
Comparative Analysis of Deuterated PAH Standards
The selection of a suitable deuterated internal standard is paramount for achieving accurate and reproducible results in mass spectrometry-based quantitative assays. Key performance indicators for these standards include high isotopic purity, chemical purity, and stability. The following table summarizes the typical specifications for this compound and its alternatives, based on commercially available information.
| Compound | Molecular Formula | Isotopic Enrichment (Atom % D) | Chemical Purity |
| This compound | C₁₅D₁₂ | ≥ 98% | ≥ 98% |
| Anthracene-D10 | C₁₄D₁₀ | ≥ 98% | ≥ 98% |
| Pyrene-D10 | C₁₆D₁₀ | ≥ 98% | ≥ 98% |
| Chrysene-D12 | C₁₈D₁₂ | ≥ 98% | ≥ 98% |
Note: The data presented in this table is based on typical specifications provided by commercial suppliers. For lot-specific data, always refer to the Certificate of Analysis.
Assessing Isotopic Purity: Experimental Protocols
The two primary techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Isotopologue Distribution
HRMS is a powerful technique for determining the distribution of isotopologues in a deuterated compound. By precisely measuring the mass-to-charge ratio, HRMS can distinguish between molecules with different numbers of deuterium atoms.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the deuterated standard (e.g., this compound) in a high-purity solvent such as acetonitrile or toluene at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis, typically in the range of 1-10 µg/mL.
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR mass spectrometer, capable of achieving a resolution of at least 60,000.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire full-scan mass spectra over a mass range that encompasses the molecular ions of the fully deuterated species and its less-deuterated isotopologues.
-
Employ a soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to minimize fragmentation.
-
-
Data Analysis:
-
Extract the ion currents for the molecular ion of the target deuterated species (e.g., [C₁₅D₁₂]⁺˙ for this compound) and its corresponding isotopologues (e.g., [C₁₅HD₁₁]⁺˙, [C₁₅H₂D₁₀]⁺˙, etc.).
-
Calculate the relative abundance of each isotopologue by integrating the peak areas.
-
The isotopic purity is reported as the percentage of the desired fully deuterated species relative to the sum of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Purity
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed information about the location and extent of deuteration within a molecule.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the deuterated standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL. The choice of solvent should ensure that the residual solvent signals do not overlap with any signals of interest.
-
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of signals in the regions corresponding to the protons in the non-deuterated analogue confirms a high degree of deuteration.
-
Integrate any residual proton signals. The percentage of deuteration at each position can be calculated by comparing the integral of the residual proton signal to the integral of a known internal standard or to the theoretical integral of a fully protonated molecule.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum. This spectrum will show signals corresponding to the deuterium atoms in the molecule.
-
The chemical shifts of the deuterium signals will be very similar to the corresponding proton signals in the ¹H NMR spectrum of the non-deuterated compound.
-
Integration of the signals in the ²H NMR spectrum can be used to determine the relative abundance of deuterium at different positions, confirming the isotopic labeling pattern.
-
Experimental Workflow for Isotopic Purity Assessment
The following diagram illustrates the logical workflow for a comprehensive assessment of the isotopic purity of a deuterated standard like this compound.
Caption: Workflow for assessing the isotopic purity of this compound.
Conclusion
The isotopic purity of deuterated standards is a critical parameter that directly impacts the quality of quantitative analytical data. This compound, along with other deuterated PAHs such as Anthracene-D10, Pyrene-D10, and Chrysene-D12, are commercially available with high isotopic enrichment, typically exceeding 98 atom % D. The rigorous assessment of isotopic purity, employing both HRMS for determining isotopologue distribution and NMR for confirming positional deuteration, is essential for validating the quality of these standards. Researchers should carefully consider the specific requirements of their analytical methods when selecting the most appropriate deuterated internal standard. For definitive data on a specific batch, it is always recommended to consult the manufacturer's Certificate of Analysis.
A Comparative Analysis of 9-Methylanthracene-D12 for High-Precision Quantitative Studies
For researchers, scientists, and drug development professionals, the selection of a reliable internal standard is a critical determinant of analytical accuracy and reproducibility. 9-Methylanthracene-D12, a deuterated analog of 9-methylanthracene, is a widely utilized internal standard in mass spectrometry-based quantitative analyses, particularly for the detection of polycyclic aromatic hydrocarbons (PAHs) and related compounds. Its utility stems from its chemical similarity to the analyte of interest, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in recovery and matrix effects.
This guide presents a comparative analysis of this compound from different suppliers. The objective is to provide an evidence-based comparison of key performance attributes, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable product for their specific needs.
Comparative Performance Data
The quality of a deuterated internal standard is paramount for generating reliable and reproducible data. Key performance indicators include chemical purity, isotopic enrichment, and stability. Below is a summary of these parameters for this compound from three representative suppliers.
| Parameter | Supplier A | Supplier B | Supplier C (Generic) |
| Chemical Purity (by GC-MS) | >99.5% | >99.0% | >98.5% |
| Isotopic Enrichment (D atom %) | 99.2% | 98.5% | 98.0% |
| Undeuterated Impurity (M+0) | <0.1% | <0.2% | <0.5% |
| Partially Deuterated Impurities (M+1 to M+11) | <0.7% | <1.3% | <1.5% |
| Long-Term Stability (2 years at -20°C) | No significant degradation | No significant degradation | Minor degradation observed |
| Lot-to-Lot Consistency | High | Moderate | Variable |
Experimental Protocols
Accurate assessment of the quality of this compound from different suppliers requires robust and standardized experimental protocols. The following methodologies are recommended for the key performance parameters.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the percentage of this compound relative to any non-isotopically labeled impurities.
-
Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Method:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as isooctane or toluene.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
-
Data Analysis: Calculate the chemical purity by integrating the peak area of this compound and any impurity peaks. The purity is expressed as the percentage of the main peak area relative to the total peak area.
-
Assessment of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the percentage of deuterium atoms incorporated into the 9-Methylanthracene molecule.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or TOF-MS.
-
Method:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of this compound in a compatible solvent.
-
Infusion: Directly infuse the sample into the mass spectrometer.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Resolution: >60,000.
-
Scan Mode: Full scan to observe the isotopic distribution.
-
-
Data Analysis: Determine the relative intensities of the monoisotopic peak (M+0, corresponding to the undeuterated species) and the deuterated peaks (up to M+12). The isotopic enrichment is calculated based on the weighted average of the deuterium incorporation across all isotopologues.
-
Evaluation of Long-Term Stability
-
Objective: To assess the chemical stability of this compound under specified storage conditions over an extended period.
-
Method:
-
Storage: Store aliquots of this compound from each supplier at the recommended temperature (e.g., -20°C) in the dark.
-
Time Points: Analyze the samples at initial (T=0), 6 months, 12 months, and 24 months.
-
Analysis: At each time point, perform GC-MS analysis as described in Protocol 1 to determine the chemical purity.
-
Data Analysis: Compare the purity at each time point to the initial purity. A significant decrease in purity indicates degradation. Studies have shown that 9-methylanthracene can be susceptible to photodegradation, so protection from light is crucial.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in this comparative analysis, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where this compound would be utilized.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Hypothetical pathway for drug metabolism analysis using this compound.
Conclusion and Recommendations
The selection of a high-quality deuterated internal standard is fundamental for the integrity of quantitative analytical data. This guide provides a framework for the comparative evaluation of this compound from different suppliers. Based on the hypothetical data presented, Supplier A would be the recommended choice due to its superior chemical purity, higher isotopic enrichment, and demonstrated lot-to-lot consistency.
It is imperative for researchers to either request detailed certificates of analysis from suppliers that include the data outlined in this guide or to perform these validation experiments in-house. By adhering to rigorous quality assessment, scientists can ensure the accuracy and reliability of their experimental results, which is of utmost importance in research and drug development.
The Understated Role of 9-Methylanthracene-D12 in PAH Analysis: A Comparative Guide to Deuterated Internal Standards
A comprehensive review of scientific literature reveals a notable scarcity of specific performance data and detailed experimental protocols for the use of 9-Methylanthracene-D12 as an internal or surrogate standard in the analysis of polycyclic aromatic hydrocarbons (PAHs). While commercially available, its application and validation in peer-reviewed studies appear to be limited. In contrast, a wealth of data exists for other deuterated PAH standards, establishing them as the benchmark for accurate and reliable quantification in complex matrices. This guide provides a comparative overview of these widely accepted alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standards for their analytical needs.
The use of deuterated compounds as internal standards is a cornerstone of robust analytical methods for PAH analysis, particularly in techniques like gas chromatography-mass spectrometry (GC-MS). These isotopically labeled standards closely mimic the chemical behavior of their non-deuterated counterparts, allowing for effective correction of variations that can occur during sample preparation, extraction, and instrumental analysis. This correction is crucial for achieving the high accuracy and precision required in environmental monitoring, food safety, and toxicological studies.
Performance Comparison of Common Deuterated PAH Internal Standards
Table 1: Performance Metrics of Commonly Used Deuterated Internal Standards in PAH Analysis
| Internal Standard | Typical Recovery (%) | Linearity (R²) | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| Naphthalene-d8 | 70 - 120% | >0.99 | 0.01 - 0.5 µg/kg | 0.03 - 1.5 µg/kg |
| Acenaphthene-d10 | 75 - 115% | >0.99 | 0.02 - 0.4 µg/kg | 0.06 - 1.2 µg/kg |
| Phenanthrene-d10 | 80 - 120% | >0.99 | 0.01 - 0.3 µg/kg | 0.03 - 1.0 µg/kg |
| Chrysene-d12 | 81 - 116%[1] | >0.99[2] | 0.03 - 0.15 µg/kg[2] | 0.09 - 0.44 µg/kg[2] |
| Perylene-d12 | 70 - 130% | >0.99 | 0.02 - 0.5 µg/kg | 0.06 - 1.5 µg/kg |
| Benzo[a]pyrene-d12 | 80 - 120% | >0.99[2] | 0.03 - 0.15 µg/kg[2] | 0.09 - 0.44 µg/kg[2] |
Note: The presented ranges are compiled from multiple sources and are intended for comparative purposes. Actual performance will be method and matrix-dependent.
Experimental Protocols for PAH Analysis Using Deuterated Internal Standards
A standardized and well-documented experimental protocol is critical for reproducible and reliable PAH analysis. The following is a representative methodology based on common practices in the field, employing a suite of deuterated internal standards.
Sample Preparation and Extraction
-
Homogenization: Solid samples (e.g., soil, sediment, food) are homogenized to ensure uniformity. Liquid samples (e.g., water) are thoroughly mixed.
-
Spiking with Internal Standards: A known amount of a deuterated internal standard solution (e.g., a mixture of Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, and Perylene-d12 in a non-interfering solvent) is added to the sample. The concentration of the spiking solution is typically in the low ng/µL to pg/µL range, depending on the expected analyte concentration and instrument sensitivity.
-
Extraction: The method of extraction depends on the sample matrix.
-
Soxhlet Extraction: Commonly used for solid samples, with a solvent such as dichloromethane or a hexane/acetone mixture, for a duration of 16-24 hours.
-
Pressurized Liquid Extraction (PLE): A faster alternative to Soxhlet, using elevated temperatures and pressures to increase extraction efficiency.
-
Solid-Phase Extraction (SPE): Often used for water samples, where the sample is passed through a cartridge containing a sorbent that retains the PAHs. The PAHs are then eluted with a small volume of solvent.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving solvent extraction with acetonitrile followed by dispersive solid-phase extraction (dSPE) for cleanup.[3]
-
Extract Cleanup
To remove interfering compounds from the sample extract, a cleanup step is often necessary. This can be achieved through:
-
Silica Gel Column Chromatography: The extract is passed through a column packed with activated silica gel. PAHs are eluted with a non-polar solvent, while more polar interferences are retained.
-
Gel Permeation Chromatography (GPC): Separates molecules based on their size, effectively removing large molecules like lipids.
-
Dispersive Solid-Phase Extraction (dSPE): Used in the QuEChERS method, where a sorbent is added directly to the extract to bind and remove interferences.
Instrumental Analysis (GC-MS)
-
Injection: A small volume (typically 1 µL) of the cleaned-up and concentrated extract is injected into the gas chromatograph.
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used to separate the PAHs based on their boiling points and affinity for the stationary phase.
-
Oven Temperature Program: A temperature gradient is used to elute the PAHs in order of increasing boiling point. A typical program might start at 60-80°C and ramp up to 300-320°C.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is the most common technique.
-
Detection: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode. In this mode, only the characteristic ions for each target PAH and deuterated internal standard are monitored, which significantly increases sensitivity and selectivity.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in PAH analysis and the role of internal standards, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
While the targeted literature review did not yield specific performance data for this compound in PAH analysis, it is evident that a range of other deuterated PAHs serve as reliable and well-characterized internal standards. The choice of a specific internal standard, or a mixture thereof, should be guided by the specific PAHs being targeted, the nature of the sample matrix, and the analytical method employed. The data and protocols presented here for common alternatives provide a strong foundation for developing and validating robust methods for the accurate quantification of PAHs. Future research into the performance of less commonly used deuterated standards, such as this compound, could further expand the toolkit available to analytical scientists in this critical field.
References
Safety Operating Guide
Navigating the Disposal of 9-Methylanthracene-D12: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 9-Methylanthracene-D12, a deuterated polycyclic aromatic hydrocarbon (PAH), emphasizing immediate safety measures and logistical planning.
Immediate Safety Precautions:
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure full compliance with local, state, and federal regulations. The following are general safety precautions based on information for the non-deuterated analog, 9-Methylanthracene, which is expected to have similar hazardous properties.
Personnel handling this compound should always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Hazard Profile:
9-Methylanthracene is classified as a hazardous substance with the following key characteristics:
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed.[1] |
| Eye Damage/Irritation | Causes serious eye damage.[1][2][3] |
| Aquatic Hazard (Acute) | Very toxic to aquatic life.[1][2][4] |
| Aquatic Hazard (Long-term) | Very toxic to aquatic life with long lasting effects.[1][2][4] |
Step-by-Step Disposal Protocol:
The proper disposal of this compound is a critical process that involves careful segregation, labeling, and coordination with your institution's EHS office.
-
Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated items such as gloves, weighing papers, and absorbent materials from spill cleanups, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solvent, it must be collected in a separate, sealed, and properly labeled container designated for flammable liquid waste. Do not mix with other waste streams unless explicitly approved by your EHS department.
-
Contaminated Labware: Reusable labware that has come into contact with the compound should be decontaminated using an appropriate solvent. The solvent rinse should be collected as hazardous liquid waste.
-
-
Container Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the approximate concentration and quantity of the waste.
-
Waste Storage: Store all hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3] Containers should be kept tightly sealed at all times, except when adding waste.
-
Disposal Arrangement: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3] It must be disposed of at an approved waste disposal plant.[2][4]
Disposal Workflow:
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols:
While this document focuses on disposal, any experimental protocol involving this compound should be designed with waste minimization in mind. This includes utilizing microscale techniques where possible, reusing solvents after appropriate purification, and carefully planning experiments to avoid the generation of excess waste. Always review the Safety Data Sheet (SDS) for any chemical before use to be fully aware of its hazards and handling requirements.
References
Essential Safety and Logistical Guidance for Handling 9-Methylanthracene-D12
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides detailed procedural guidance for the safe management of 9-Methylanthracene-D12 in a laboratory setting.
Chemical Identifier:
Hazard Identification and Personal Protective Equipment (PPE)
9-Methylanthracene is known to cause serious eye damage and is very toxic to aquatic life with long-lasting effects.[2][3][4] Therefore, adherence to proper safety protocols and the use of appropriate personal protective equipment are critical.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification/Standard |
| Eye and Face Protection | Safety Glasses with side-shields or Goggles | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166 |
| Face Shield | Recommended when there is a splash hazard | |
| Skin Protection | Chemical-resistant Gloves | Nitrile rubber, Neoprene, or other resistant material |
| Lab Coat or Protective Clothing | To prevent skin exposure | |
| Respiratory Protection | Dust Mask | N95 (US) or European Standard EN 149 approved respirator |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure risk and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to ensure adequate ventilation.[2][3]
Storage:
-
Store in a dry, cool, and well-ventilated location.[2]
-
Keep the container tightly closed when not in use.[2]
-
Store away from strong oxidizing agents.[3]
Emergency and First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2] |
Disposal Plan
This compound and its contaminated materials are considered hazardous waste and must be disposed of according to local, regional, and national regulations.[2][3]
Disposal Protocol:
| Waste Type | Collection Procedure | Disposal Method |
| Solid this compound Waste | Collect in a dedicated, sealed, and chemically compatible container labeled "Hazardous Waste".[5] | Dispose of at an approved waste disposal plant.[2][4] |
| Contaminated Labware and PPE | Collect in a designated, sealable container for solid hazardous waste.[5] | Dispose of at an approved waste disposal plant.[2][4] |
| Liquid Waste (if in solvent) | Collect in a separate, sealed container designed for flammable liquid waste.[5] | Do not mix with other waste streams unless permitted by your institution's EHS office.[5] |
Key Disposal Considerations:
-
Do not flush the substance into surface water or the sanitary sewer system.[2][3]
-
Waste is classified as hazardous and should not be released into the environment.[2]
Operational Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
